molecular formula C7H8BrNO2S B182004 Ethyl 2-bromo-4-methylthiazole-5-carboxylate CAS No. 22900-83-0

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Cat. No.: B182004
CAS No.: 22900-83-0
M. Wt: 250.12 g/mol
InChI Key: CFBIOWPDDZPIDP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBIOWPDDZPIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384968
Record name Ethyl 2-bromo-4-methylthiazole-5-carboxylate
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22900-83-0
Record name Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical synthesis. Its unique molecular architecture, featuring a reactive bromine atom on the thiazole ring, renders it an invaluable intermediate for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant role in drug development, particularly as a key precursor to the gout medication Febuxostat.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₇H₈BrNO₂S[1][2]
Molecular Weight 250.12 g/mol [1][2]
Appearance Pale yellow crystals[1]
Melting Point 63-71 °C[1]
CAS Number 22900-83-0[1][2]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from ethyl acetoacetate and thiourea. The initial step involves the formation of the thiazole ring, yielding Ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then converted to the target compound via a diazotization-bromination reaction. An alternative one-pot synthesis has also been developed for improved efficiency.

Two-Step Synthesis Pathway

Two_Step_Synthesis A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate A->B Cyclization (Hantzsch Thiazole Synthesis) C This compound B->C Diazotization & Bromination (Sandmeyer-type reaction)

Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This step involves the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

  • Reactants: Ethyl acetoacetate, Thiourea, and a halogenating agent (e.g., Iodine or N-bromosuccinimide).

  • Procedure Outline:

    • Ethyl acetoacetate and thiourea are reacted in the presence of a halogen.

    • The reaction mixture is typically heated to facilitate cyclization.

    • The resulting product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated and purified.

Step 2: Synthesis of this compound

The amino group of the intermediate is replaced with a bromine atom via a Sandmeyer-type reaction.

  • Reactants: Ethyl 2-amino-4-methylthiazole-5-carboxylate, a diazotizing agent (e.g., sodium nitrite), and a bromine source (e.g., copper(I) bromide in hydrobromic acid).

  • Procedure Outline:

    • The amino-thiazole intermediate is dissolved in an acidic solution and cooled to low temperatures (typically 0-5 °C).

    • A solution of sodium nitrite is added dropwise to form the diazonium salt.

    • This diazonium salt solution is then added to a solution containing the bromine source to yield the final product.

    • The product is isolated through extraction and purified by recrystallization or chromatography.

A reported optimization of this two-step process resulted in a total yield of 33.6%, making it a viable route for industrial production.[3]

Role in Drug Development: The Synthesis of Febuxostat

This compound is a critical intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The bromine atom serves as a handle for introducing the substituted phenyl group characteristic of the Febuxostat molecule, typically via a Suzuki coupling reaction.

Febuxostat_Synthesis A This compound C Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate A->C Suzuki Coupling B 3-Cyano-4-isobutoxyphenylboronic acid pinacol ester B->C D Febuxostat C->D Hydrolysis

References

An In-depth Technical Guide to Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a reactive bromine atom on the thiazole core, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significant applications, particularly in the development of novel therapeutics. The document highlights its role as a key intermediate in the synthesis of the anti-gout medication febuxostat and discusses the broader implications of thiazole derivatives in targeting critical signaling pathways in oncology.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 22900-83-0[1][2][3]
Molecular Formula C₇H₈BrNO₂S[1][2][4]
Molecular Weight 250.11 g/mol [2][3][5]
Appearance Pale yellow to light brown crystals/powder[1][3][6]
Melting Point 63-71 °C[1][2]
Purity ≥97% (HPLC/GC)[1][2][3]
SMILES String CCOC(=O)c1sc(Br)nc1C[2][4]
InChI Key CFBIOWPDDZPIDP-UHFFFAOYSA-N[2][4]
Storage Conditions 0-8°C, under inert atmosphere[1][7]

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of its amino precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate. The reactivity of the compound is dominated by the presence of the bromine atom at the 2-position of the thiazole ring, which serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor)

A common and efficient method for the synthesis of the precursor involves a one-pot reaction from commercially available starting materials.[7]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [7]

  • To a mixture of ethyl acetoacetate (1 equivalent) in a solution of water and tetrahydrofuran (THF) cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (1 equivalent) to the reaction mixture and heat to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add aqueous ammonia.

  • Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes and then filter.

  • Wash the filter cake with water and recrystallize from ethyl acetate to yield the pure product.

Bromination to Yield this compound

The conversion of the 2-amino group to a bromine atom can be achieved through a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Bromination

  • Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid.

  • Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Key Reactions: Suzuki-Miyaura Coupling

The bromine atom at the 2-position is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is crucial for the synthesis of many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8][9]

  • In a reaction vessel, combine this compound (1 equivalent), an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of various pharmaceuticals, owing to the prevalence of the thiazole scaffold in bioactive molecules.[10]

Synthesis of Febuxostat

A prominent application of this compound is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4] The synthesis involves the coupling of the thiazole core with a substituted phenyl moiety, followed by hydrolysis of the ethyl ester.

Simplified Synthetic Scheme for Febuxostat

G A Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate C Ethyl 2-(3-cyano-4-isobutoxy- phenyl)-4-methylthiazole- 5-carboxylate A->C Suzuki Coupling (Pd catalyst, base) B 3-Cyano-4-isobutoxy- phenylboronic acid B->C D Febuxostat C->D Hydrolysis (e.g., NaOH)

Caption: Simplified synthetic pathway to Febuxostat.

Role in the Development of Novel Therapeutic Agents

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][10] Derivatives of this compound are being investigated for various therapeutic applications.

Signaling Pathways Targeted by Thiazole Derivatives

Thiazole-containing compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR pathways.[3][11][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: Thiazole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][11]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Serious Eye DamageH318: Causes serious eye damage
Skin SensitizationH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[2][4]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules with significant biological activities. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable platform for the generation of diverse chemical libraries for drug discovery. The established role of this compound in the synthesis of febuxostat, coupled with the broad therapeutic potential of the thiazole scaffold, ensures its continued importance in the fields of medicinal chemistry and drug development. Future research will likely focus on exploring novel transformations of this versatile building block to access new chemical entities with enhanced therapeutic profiles.

References

An In-depth Technical Guide to Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the anti-gout medication Febuxostat.[1] Its thiazole core, a common scaffold in biologically active molecules, and the presence of a reactive bromine atom make it a versatile intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications.

Molecular Structure and Properties

This compound is characterized by a five-membered thiazole ring substituted with a bromo group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₈BrNO₂S[2]
Molecular Weight 250.11 g/mol
IUPAC Name ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate[2]
CAS Number 22900-83-0
Appearance Solid
Melting Point 65-69 °C
SMILES CCOC(=O)C1=C(N=C(S1)Br)C[2]
InChIKey CFBIOWPDDZPIDP-UHFFFAOYSA-N[2]
Spectroscopic Data

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from ethyl acetoacetate. The first step involves the formation of the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then converted to the final product via a Sandmeyer-type reaction.

Experimental Protocols

Step 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure is adapted from a reported one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates.[3][4]

  • Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea, Water, Tetrahydrofuran (THF), Ammonia solution.

  • Procedure:

    • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

    • Add thiourea (0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

    • After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

    • To the filtrate, add ammonia solution to basify the mixture, leading to the precipitation of a yellow solid.

    • Stir the suspension at room temperature for 10 minutes and then filter the precipitate.

    • Wash the filter cake with water and recrystallize from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Diazotization and Bromination of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Sandmeyer Reaction)

This is a representative protocol based on the principles of the Sandmeyer reaction for the conversion of an amino group on a heterocyclic ring to a bromo group.[5][6][7]

  • Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate, Sodium nitrite, Hydrobromic acid (HBr), Copper(I) bromide (CuBr), Water, Diethyl ether.

  • Procedure:

    • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature. This forms the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

    • Extract the product with an organic solvent such as diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Febuxostat.[1] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.[8][9] The bromo-thiazole moiety of this compound allows for coupling reactions, such as the Suzuki coupling, to introduce the substituted phenyl ring necessary for the final structure of Febuxostat.

Logical Relationships and Experimental Workflows

As this compound is a synthetic intermediate, a direct signaling pathway is not applicable. Instead, the following diagram illustrates the logical workflow of its synthesis.

Synthesis_Workflow A Ethyl Acetoacetate D One-Pot Reaction (Bromination & Cyclization) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea C->D E Ethyl 2-amino-4-methylthiazole-5-carboxylate D->E Step 1 F Diazotization (NaNO2, HBr) E->F G Diazonium Salt Intermediate F->G H Sandmeyer Reaction (CuBr) G->H I This compound H->I Step 2

References

Spectroscopic Profile of Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromo-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Data available as a spectrum, peak list not provided in search results
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
Data not available in search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals. For instance, it is a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] This technical guide provides a comprehensive overview of the synthetic route to this compound, commencing from the readily available starting material, ethyl acetoacetate. The synthesis is a multi-step process involving the well-established Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the reaction pathways and workflows.

Overall Synthetic Pathway

The synthesis of this compound from ethyl acetoacetate proceeds through a two-stage process. The initial stage is the formation of the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, via the Hantzsch thiazole synthesis. The subsequent stage involves the conversion of the 2-amino group to a bromo group through a diazotization-bromination reaction.

Overall_Synthetic_Pathway Ethyl_acetoacetate Ethyl acetoacetate Intermediate Ethyl 2-amino-4-methylthiazole- 5-carboxylate Ethyl_acetoacetate->Intermediate Hantzsch Thiazole Synthesis (Halogenation & Cyclization) Final_Product Ethyl 2-bromo-4-methylthiazole- 5-carboxylate Intermediate->Final_Product Sandmeyer-type Reaction (Diazotization & Bromination)

Figure 1: Overall synthetic route from ethyl acetoacetate.

Stage 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The initial and crucial step is the construction of the thiazole ring using the Hantzsch synthesis. This involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific synthesis, ethyl acetoacetate is first halogenated at the α-position to form an α-haloacetoacetate, which then undergoes cyclocondensation with thiourea.

Experimental Protocol: One-Pot Synthesis

A practical and efficient one-pot procedure for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, which avoids the isolation of the intermediate α-haloacetoacetate, thereby simplifying the process and potentially increasing the overall yield.[2]

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added.

  • The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Thiourea (3.80 g, 0.05 mol) is then added to the mixture.

  • The reaction mixture is heated to 80°C for 2 hours.

  • After completion of the reaction, the mixture is worked up to isolate the product.

An alternative procedure utilizes ethyl 2-chloroacetoacetate as the starting material.[3]

Procedure using Ethyl 2-chloroacetoacetate:

  • Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction). Add thiourea and a catalytic amount of sodium carbonate.

  • Heat the mixture to 40-55°C and add ethyl 2-chloroacetoacetate dropwise.

  • After the addition is complete, raise the temperature to 60-70°C and maintain for 5-5.5 hours.

  • Distill off the majority of the solvent, cool to room temperature, and filter.

  • The filtrate is then added to water, and the pH is adjusted to 9-10 with a caustic soda solution.

  • The precipitated product is filtered and dried under vacuum.

Quantitative Data for Stage 1
ParameterValueReference
Yield >98% (using ethyl 2-chloroacetoacetate)[3]
Melting Point 172-173 °C[3]
Molecular Formula C₇H₁₀N₂O₂S[4]
Molecular Weight 186.23 g/mol [4]

Workflow for One-Pot Synthesis

One_Pot_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Isolation Ethyl_acetoacetate Ethyl acetoacetate in Water/THF Add_NBS Add NBS at < 0°C Ethyl_acetoacetate->Add_NBS Stir_RT Stir at Room Temperature (2h) Add_NBS->Stir_RT Add_Thiourea Add Thiourea Stir_RT->Add_Thiourea Heat Heat to 80°C (2h) Add_Thiourea->Heat Workup Standard Work-up Heat->Workup Isolation Isolate Product Workup->Isolation Sandmeyer_Reaction_Pathway Amino_Thiazole 2-Amino-thiazole derivative Diazonium_Salt Thiazole-2-diazonium salt Amino_Thiazole->Diazonium_Salt NaNO₂, H⁺ (Diazotization) Bromo_Thiazole 2-Bromo-thiazole derivative Diazonium_Salt->Bromo_Thiazole CuBr (Bromination)

References

The Versatility of Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4-methylthiazole-5-carboxylate has emerged as a highly versatile and valuable building block in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including a reactive bromine atom and an ester functional group on a thiazole core, provide a powerful scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis. The following tables summarize its key data points.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 22900-83-0
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Appearance Pale yellow solid
Melting Point 65-69 °C
Purity Typically ≥97%

Table 2: Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
4.35 (q, J = 7.1 Hz, 2H)-OCH₂ CH₃
2.65 (s, 3H)-CH₃
1.38 (t, J = 7.1 Hz, 3H)-OCH₂CH₃

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from readily available commercial reagents. The first step involves the Hantzsch thiazole synthesis to form the 2-aminothiazole precursor, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Experimental Protocol: Synthesis of this compound

Step 1: One-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

  • To a stirred mixture of ethyl acetoacetate (13.0 g, 0.1 mol) in a solvent mixture of water (100 mL) and THF (40 mL) cooled to below 0°C in an ice-salt bath, slowly add N-bromosuccinimide (NBS) (21.0 g, 0.12 mol).

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add thiourea (7.6 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • After cooling to room temperature, a precipitate will form. Collect the solid by filtration.

  • Wash the filter cake thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.

Step 2: Diazotization and Bromination (Sandmeyer Reaction) [2][3][4]

  • To a well-stirred solution of hydrobromic acid (48%), add ethyl 2-amino-4-methylthiazole-5-carboxylate (0.1 mol) at 0-5°C.

  • Slowly add a solution of sodium nitrite (0.11 mol) in a minimal amount of water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (0.12 mol) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Utility as a Building Block in Cross-Coupling Reactions

The bromine atom at the 2-position of the thiazole ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, making it a cornerstone for generating libraries of compounds for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-4-methylthiazole-5-carboxylate derivative.

Experimental Protocol: Sonogashira Coupling[6]
  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF, 5 mL), an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-60°C until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-alkynyl-4-methylthiazole-5-carboxylate derivative.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the product by column chromatography to yield the 2-amino-4-methylthiazole-5-carboxylate derivative.

Experimental Protocol: Stille Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane reagent (1.1 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and an anhydrous solvent like toluene or DMF (5 mL).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E, plays a pivotal role in the G1/S transition of the cell cycle. Inhibitors of CDK2 can induce cell cycle arrest and apoptosis in cancer cells. Many potent CDK2 inhibitors feature a substituted thiazole core derived from the title building block.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition enables Inhibitor Thiazole-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and the point of inhibition.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality. The thiazole scaffold has been incorporated into novel PARP inhibitors.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment acts as scaffold for SSB_Repair SSB Repair Recruitment->SSB_Repair leads to Inhibitor Thiazole-based PARP Inhibitor Inhibitor->PARP1 inhibits Trapping PARP Trapping on DNA Inhibitor->Trapping causes Replication_Fork Replication Fork Collapse Trapping->Replication_Fork leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB results in Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death induces

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow: From Building Block to Bioactive Leads

The strategic use of this compound in a drug discovery program typically follows a structured workflow, from library synthesis to the identification of lead compounds.

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Building_Block Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Coupling_Reactions Parallel Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Building_Block->Coupling_Reactions Chemical_Library Diverse Chemical Library of Thiazole Derivatives Coupling_Reactions->Chemical_Library HTS High-Throughput Screening (Biochemical/Cell-based Assays) Chemical_Library->HTS Hits Hit Compounds (Active Molecules) HTS->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR SAR->Coupling_Reactions iterative design Lead_Compounds Lead Compounds (Potent & Selective) SAR->Lead_Compounds ADMET ADMET Profiling (Pharmacokinetics) Lead_Compounds->ADMET Candidate Preclinical Candidate ADMET->Candidate

Caption: A typical drug discovery workflow utilizing the title building block.

References

Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its utility as a versatile intermediate is well-documented, particularly in the synthesis of antimicrobial agents and the potent anti-gout therapeutic, Febuxostat.[1] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage. This technical guide provides a comprehensive overview of the known properties of this compound and outlines standardized methodologies for determining its solubility and stability profiles.

Core Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. This data is essential for its identification and handling in a laboratory setting.

PropertyValueReference
Chemical Formula C₇H₈BrNO₂S[2][3]
Molecular Weight 250.11 g/mol [2][3]
CAS Number 22900-83-0[2][3]
Appearance Solid, Pale yellow crystals[4]
Melting Point 63-71 °C[4]
Purity Typically ≥97%[4]
Storage Conditions 0-8°C, under an inert atmosphere is recommended for long-term storage.[4][5]

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a substituted thiazole ester—a qualitative assessment suggests it is likely to be soluble in a variety of organic solvents. To address this knowledge gap, a systematic experimental approach is necessary.

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of the compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of Ethyl 2-bromo-4-methylthiazole-5--carboxylate.

    • Calculate the solubility of the compound in each solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B C Collect supernatant B->C D Filter to remove solids C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Workflow for Solubility Determination.

Stability Profile and Degradation Pathways

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).

  • Basic Hydrolysis: The compound is dissolved in a suitable solvent and treated with a basic solution (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3-30% H₂O₂) in a suitable solvent.

  • Thermal Degradation: The solid compound is exposed to dry heat at elevated temperatures.

  • Photodegradation: The compound, in both solid and solution forms, is exposed to UV and visible light. A study on a similar thiazole-containing compound indicated that photodegradation can occur via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[6]

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Application: Expose the samples to the respective stress conditions for defined periods.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in structure elucidation.

The following diagram outlines the logical flow for conducting forced degradation studies.

G cluster_stress Forced Degradation Conditions start This compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Degradant Identification (LC-MS, NMR) analysis->identification pathway Elucidation of Degradation Pathways identification->pathway

Forced Degradation Study Workflow.

Conclusion

This compound is a valuable synthetic intermediate. While its basic physicochemical properties are known, there is a clear need for comprehensive, quantitative data regarding its solubility and stability. The experimental protocols outlined in this guide provide a robust framework for researchers to generate this critical information. Such data will enable better control over synthetic processes, facilitate the development of stable formulations, and ensure the quality and reliability of this important chemical compound in research and development.

References

The Versatile Scaffold: Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Heterocyclic compounds, particularly those containing the thiazole nucleus, have consistently demonstrated a broad spectrum of pharmacological activities. Among the myriad of thiazole-based building blocks, Ethyl 2-bromo-4-methylthiazole-5-carboxylate has emerged as a highly versatile and valuable scaffold. Its unique structural features, including a reactive bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position, provide a fertile ground for chemical modifications, enabling the generation of diverse compound libraries with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Synthetic Versatility: A Gateway to Diverse Chemical Matter

The bromine atom at the 2-position of this compound serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling extensive structure-activity relationship (SAR) studies. The most commonly employed transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd catalyst, Base product1 2-Aryl/Heteroaryl Derivatives suzuki->product1 product2 2-Alkynyl Derivatives sonogashira->product2 product3 2-Amino Derivatives buchwald->product3

Key cross-coupling reactions of the core scaffold.

Applications in Oncology: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Several studies have demonstrated that 2,4-disubstituted thiazole derivatives can act as potent VEGFR-2 inhibitors. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, synthesized from a thiazole precursor, exhibited significant VEGFR-2 inhibitory activity.[1]

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative Thiazole->VEGFR2 PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of the VEGFR-2 signaling pathway.
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Ethyl 2-bromo-thiazole carboxylate has been utilized as a starting material for the synthesis of PI3K/Akt/mTOR signaling pathway inhibitors.[2] For example, a series of novel thiazole derivatives were designed and synthesized as PI3K/mTOR dual inhibitors, with some compounds exhibiting potent antiproliferative activity against a panel of 60 different cancer cell lines.[3]

cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Thiazole Thiazole Derivative Thiazole->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

Targeting the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest in cancer cells. Thiazole derivatives synthesized from this compound precursors have been shown to induce these cellular events. For instance, certain 2,4-disubstituted thiazole derivatives have been reported to cause cell cycle arrest at the G1/S or G2/M phase and induce apoptosis in various cancer cell lines.[1][4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected thiazole derivatives synthesized using this compound or similar precursors.

Table 1: In Vitro Anticancer Activity (IC50) of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
4b MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
5 MCF-7 (Breast)28.0 ± 1.69[1]
HepG2 (Liver)26.8 ± 1.62[1]
4d MDA-MB-231 (Breast)1.21[3]
4b (different series) MDA-MB-231 (Breast)3.52[3]
PVS 03 MDAMB-231 (Breast)Not specified, but showed best activity[5]
2e A549 (Lung)Significantly higher cytotoxicity than doxorubicin[4]
TK-10 (Renal)Significantly higher cytotoxicity than doxorubicin[4]
2h A549 (Lung)Significantly higher cytotoxicity than doxorubicin[4]
TK-10 (Renal)Significantly higher cytotoxicity than doxorubicin[4]
2j A549 (Lung)Significantly higher cytotoxicity than doxorubicin[4]
TK-10 (Renal)Significantly higher cytotoxicity than doxorubicin[4]

Table 2: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
4c 0.15[1]
Sorafenib (Reference) 0.059[1]
Thiadiazole 7b 0.04065[6]
Thiadiazole 14 0.103[7]

Antimicrobial Applications

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Table 3: Antimicrobial Activity (MIC) of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2a Staphylococcus epidermidis250[1]
Candida albicansZone of inhibition: 20.0 mm[1]
2b Pseudomonas aeruginosa375[1]
Candida glabrataZone of inhibition: 21.0 mm[1]
2d Staphylococcus aureus250[1]
2g Escherichia coli375[1]
4a8 demethylated (5a8) Candida albicans9 (as MIC80)[10]
Thiazole-benzazole 3d C. parapsilopsis15.63[11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key transformations involving this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylthiazole-5-carboxylates

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylthiazole-5-carboxylate.[12][13]

step1 1. Combine Reactants & Catalyst step2 2. Inert Atmosphere step1->step2 step3 3. Add Solvents step2->step3 step4 4. Heat & Stir step3->step4 step5 5. Work-up step4->step5 step6 6. Purification step5->step6

Workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylthiazole-5-carboxylates

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14][15]

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylthiazole-5-carboxylates

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd2(dba)3, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][16]

Conclusion

This compound has proven to be a remarkably versatile and valuable building block in medicinal chemistry. Its amenability to a range of powerful cross-coupling reactions allows for the efficient generation of diverse libraries of novel compounds. The derivatives synthesized from this scaffold have demonstrated significant potential as anticancer agents, targeting key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR, and as antimicrobial agents. The data and protocols presented in this guide underscore the immense potential of this core structure in the ongoing quest for new and effective therapeutic agents. Further exploration of the chemical space accessible from this starting material is warranted and holds great promise for future drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel 2-aryl-4-methylthiazole-5-carboxylate derivatives, a class of compounds with significant therapeutic potential.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds.[1] Specifically, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate are recognized as crucial building blocks for medicinally important agents and have demonstrated activities in therapeutic areas such as allergies, hypertension, inflammation, and schizophrenia.[1] Furthermore, these derivatives have shown potential as antineoplastic agents, exhibiting significant antileukemic activity.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the C-C bond formation, enabling the synthesis of diverse libraries of 2-aryl-4-methylthiazole-5-carboxylates for further investigation in drug discovery programs.[2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Data Presentation: Typical Reaction Conditions

While specific yields for the Suzuki coupling of this compound are not extensively reported, the following table summarizes typical conditions based on analogous reactions with other bromothiazole derivatives. Optimization is often necessary for each specific substrate combination.

ComponentExampleMolar Equivalents/mol%Purpose
Aryl Halide This compound1.0Electrophilic partner
Boronic Acid Phenylboronic acid1.1 - 1.5Nucleophilic partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1 - 5 mol%Catalyst
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]1 - 5 mol%Catalyst
Palladium(II) Acetate [Pd(OAc)₂]1 - 5 mol%Pre-catalyst
Base Potassium Carbonate (K₂CO₃)2 - 3Activates boronic acid
Potassium Phosphate (K₃PO₄)2 - 3Activates boronic acid
Cesium Carbonate (Cs₂CO₃)2 - 3Activates boronic acid
Solvent 1,4-Dioxane/Water (e.g., 4:1)-Reaction medium
Toluene/Water-Reaction medium
Dimethylformamide (DMF)-Reaction medium
Temperature 80 - 110 °C-Reaction condition
Reaction Time 2 - 24 hours-Reaction condition

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol is adapted from established procedures for the coupling of other bromo-heterocycles and should be optimized for specific substrates.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-aryl-4-methylthiazole-5-carboxylate.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up and Purification cluster_application Drug Discovery Application A Ethyl 2-bromo-4- methylthiazole-5-carboxylate F Reaction Mixture Assembly (Inert Atmosphere) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (80-110 °C) F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Column Chromatography J->K L Ethyl 2-aryl-4- methylthiazole-5-carboxylate K->L M Biological Screening (e.g., Kinase Assays, Anticancer Screening) L->M N Lead Optimization M->N

Caption: Experimental workflow for the synthesis and potential drug discovery application of Ethyl 2-aryl-4-methylthiazole-5-carboxylates via Suzuki coupling.

Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_aryl->product reagents R¹-Br (Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate) boronic_acid R²-B(OH)₂ (Arylboronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Febuxostat intermediate using Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of a Key Febuxostat Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a crucial intermediate in the production of Febuxostat, a potent xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The synthesis route described herein utilizes a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

The starting material for this synthesis is Ethyl 2-bromo-4-methylthiazole-5-carboxylate, which is coupled with 3-cyano-4-isobutoxyphenylboronic acid pinacol ester. This approach offers a convergent and efficient pathway to the desired intermediate. The bromine substituent on the thiazole ring provides an excellent reactive site for this palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 3-cyano-4-isobutoxyphenylboronic acid pinacol ester.

Materials:

  • This compound

  • 3-cyano-4-isobutoxyphenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 3-cyano-4-isobutoxyphenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of the Febuxostat Intermediate.

ParameterValue
Starting Materials
This compound1.0 equivalent
3-cyano-4-isobutoxyphenylboronic acid pinacol ester1.2 equivalents
Catalyst & Base
Pd(dppf)Cl₂0.05 equivalents
K₂CO₃3.0 equivalents
Reaction Conditions
Solvent1,4-Dioxane / Water (4:1)
Temperature80-90 °C
Reaction Time12-16 hours
Results
Yield of Pure Product75-85% (Typical)
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A This compound C Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate A->C Suzuki Coupling B 3-cyano-4-isobutoxyphenylboronic acid pinacol ester B->C Conditions Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80-90 °C

Caption: Synthetic pathway for the Febuxostat intermediate.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants, Base, Catalyst) start->setup solvent 2. Add Solvents (Dioxane/Water) setup->solvent reaction 3. Heat and Stir (80-90 °C, 12-16h) solvent->reaction workup 4. Work-up (Cool, Dilute with EtOAc/Water) reaction->workup extraction 5. Extraction (Separate layers, Extract aqueous phase) workup->extraction wash 6. Wash Organic Layer (Water, Brine) extraction->wash dry 7. Dry and Concentrate (MgSO₄, Rotary Evaporation) wash->dry purify 8. Purification (Silica Gel Chromatography) dry->purify product Pure Product purify->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-bromo-4-methylthiazole-5-carboxylate as a versatile starting material for the development of novel antimicrobial agents. This document details the synthesis of bioactive thiazole derivatives, their antimicrobial efficacy, and insights into their potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects. This compound is a key building block in the synthesis of a diverse range of thiazole-containing compounds. The bromine atom at the 2-position serves as a versatile handle for introducing various substituents, allowing for the fine-tuning of the molecule's biological activity.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various thiazole derivatives synthesized from this compound and related starting materials. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µM.

Table 1: Antibacterial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

CompoundE. coli (MIC/MBC)B. cereus (MIC/MBC)MRSA (MIC/MBC)P. aeruginosa (MIC/MBC)
1 Good ActivityGood Activity--
4 Good ActivityGood ActivityBetter than reference-
8 --Better than reference-
10 Good ActivityGood Activity--
12 --Better than reference-
13 Good ActivityGood Activity--
14 --Better than reference-
15 --Better than reference-
Ampicillin ReferenceReferenceInactiveReference
Streptomycin ReferenceReferenceBacteriostaticReference

Note: "Good Activity" indicates notable efficacy as described in the source. "Better than reference" indicates higher potency than the standard antibiotics used in the study. Dashes indicate data not provided or not highlighted in the source.

Table 2: Antifungal Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

CompoundAntifungal Activity
10 Most Active
Majority of CompoundsBetter than Ketoconazole

Note: The majority of the tested compounds in this series demonstrated superior antifungal activity compared to the reference drug, Ketoconazole.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which can be adapted from various starting materials, including those derived from this compound.

Materials:

  • Ethyl bromopyruvate or a suitable α-halo-ketoester

  • Thiourea or substituted thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (2 M solution)

  • Ice

  • Glacial acetic acid

  • Appropriate aldehyde or ketone

  • Ethyl acetate

Procedure:

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (or derivative) [2]

  • In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into ice-cold water.

  • Basify the solution to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the purified ethyl 2-aminothiazole-4-carboxylate derivative.

Step 2: Synthesis of Schiff Bases [2]

  • Dissolve the synthesized ethyl 2-aminothiazole-4-carboxylate derivative (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Stir and reflux the reaction mixture for 12 hours, monitoring its progress by TLC.

  • After cooling, evaporate the excess solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Allow crystals to form over a few days to obtain the purified Schiff base derivative.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives.[3][4][5][6][7]

Materials:

  • Synthesized thiazole compounds

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized thiazole derivatives in DMSO.

  • Preparation of Inoculum:

    • From an overnight agar culture, pick a few colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Several studies suggest that thiazole derivatives exert their antimicrobial activity by targeting essential bacterial cellular processes. Two prominent targets that have been identified are the FtsZ protein, crucial for bacterial cell division, and the MurB enzyme, involved in peptidoglycan synthesis.

Inhibition of FtsZ Polymerization

The FtsZ protein is a bacterial homolog of eukaryotic tubulin and plays a pivotal role in the formation of the Z-ring, which is essential for bacterial cell division.[8][9][10][11] Some thiazole derivatives have been shown to disrupt the dynamic assembly of the FtsZ protein, leading to an inhibition of Z-ring formation and ultimately causing bacterial cell elongation and death.[8][9][11]

FtsZ_Inhibition_Pathway cluster_synthesis Synthesis of Antimicrobial Agent cluster_inhibition Mechanism of Action Ethyl_2_bromo Ethyl 2-bromo-4- methylthiazole-5-carboxylate Thiazole_Derivative Bioactive Thiazole Derivative Ethyl_2_bromo->Thiazole_Derivative Chemical Synthesis FtsZ_Polymerization FtsZ Polymerization Thiazole_Derivative->FtsZ_Polymerization Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Monomers->FtsZ_Polymerization Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring Cell_Death Bacterial Cell Death FtsZ_Polymerization->Cell_Death Leads to Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Division->Cell_Death

Caption: Inhibition of FtsZ polymerization by a bioactive thiazole derivative.

Inhibition of MurB Enzyme

The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts the integrity of the cell wall, leading to cell lysis and death. Docking studies have suggested that some thiazole derivatives can bind to the active site of the E. coli MurB enzyme, indicating this as a probable mechanism of their antibacterial action.[3]

MurB_Inhibition_Pathway cluster_synthesis Synthesis of Antimicrobial Agent cluster_inhibition Mechanism of Action Ethyl_2_bromo Ethyl 2-bromo-4- methylthiazole-5-carboxylate Thiazole_Derivative Bioactive Thiazole Derivative Ethyl_2_bromo->Thiazole_Derivative Chemical Synthesis MurB MurB (UDP-N-acetylenolpyruvyl- glucosamine reductase) Thiazole_Derivative->MurB Inhibition UNAG UDP-N-acetylglucosamine MurA MurA UNAG->MurA PEP Phosphoenolpyruvate PEP->MurA UNAGEP UDP-N-acetylglucosamine- enolpyruvate MurA->UNAGEP UNAGEP->MurB UNAM UDP-N-acetylmuramic acid MurB->UNAM Cell_Lysis Cell Lysis & Death MurB->Cell_Lysis Leads to Peptidoglycan Peptidoglycan Synthesis UNAM->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Wall->Cell_Lysis

Caption: Inhibition of the MurB enzyme in the peptidoglycan synthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of antimicrobial agents starting from this compound.

experimental_workflow Start Start: Ethyl 2-bromo-4- methylthiazole-5-carboxylate Synthesis Synthesis of Thiazole Derivatives Start->Synthesis Purification Purification & Characterization (e.g., Crystallization, Chromatography, NMR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Screening MIC_Determination Quantitative Analysis: MIC/MBC Determination (Broth Microdilution) Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Molecular Docking) MIC_Determination->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_Study->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

Application of Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals. Its reactive bromine atom and ester functional group provide convenient handles for molecular modification, enabling the development of a wide range of biologically active compounds. This application note details the use of this key intermediate in the synthesis of fungicides, herbicides, and insecticides. Detailed experimental protocols, quantitative data on biological activity, and visual representations of synthetic pathways are provided to guide researchers in the field of agrochemical discovery and development.

Introduction

The thiazole ring is a prominent scaffold in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. This compound serves as a crucial starting material for the synthesis of thiazole-containing agrochemicals due to its straightforward reactivity. The bromine at the 2-position can be readily displaced or participate in cross-coupling reactions, while the ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the formation of bioactive carboxamides. This document focuses on the practical application of this compound in the synthesis of fungicides, herbicides, and insecticides.

Application in Fungicide Synthesis

Thiazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This compound is a valuable precursor for the synthesis of these active ingredients. A prominent example of a commercial fungicide with a similar core structure is Thifluzamide.

Synthesis of Thiazole Carboxamide Fungicides

A general synthetic route to thiazole carboxamide fungicides from this compound involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a substituted aniline.

Fungicide_Synthesis_Workflow start This compound hydrolysis Step 1: Hydrolysis start->hydrolysis acid 2-Bromo-4-methylthiazole-5-carboxylic acid hydrolysis->acid amidation Step 2: Amidation acid->amidation product Thiazole Carboxamide Fungicide amidation->product aniline Substituted Aniline aniline->amidation bioassay Fungicidal Activity Bioassay product->bioassay

Caption: Synthesis of herbicidal thiazole amide derivatives.

Experimental Protocol: Synthesis of a Representative Herbicidal Amide Derivative
  • A solution of a [4-(substituted-phenyl)thiazol-2-yl]acetonitrile derivative (10 mmol) and an aryl isocyanate (12 mmol) in anhydrous toluene (50 mL) is prepared.

  • A catalytic amount of an organic base, such as triethylamine, is added to the mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered and recrystallized from ethanol to yield the pure amide derivative.

Quantitative Data: Herbicidal Activity

The herbicidal activity of synthesized thiazole derivatives against common weeds is presented below.

Compound IDTarget WeedInhibition (%) at 100 mg/LReference
5a Echinochloa crusgalliModerate
5a Amaranthus retroflexusModerate
I-4 Various test plants20-50% inhibition at 150 g ai/ha

Application in Insecticide Synthesis

N-pyridylpyrazole thiazole derivatives have emerged as a promising class of insecticides. The synthesis leverages the thiazole core as a scaffold to connect different bioactive fragments.

Synthesis of Insecticidal Thiazole Derivatives

The synthesis of these insecticides typically involves the amidation of a thiazole carboxylic acid with a substituted N-pyridylpyrazole amine.

dot

Insecticide_Synthesis_Logical_Relationship cluster_thiazole Thiazole Moiety Synthesis cluster_pyridylpyrazole N-Pyridylpyrazole Moiety start This compound hydrolysis Hydrolysis start->hydrolysis acid Thiazole Carboxylic Acid hydrolysis->acid amidation Amide Bond Formation acid->amidation pyridylpyrazole N-Pyridylpyrazole Amine pyridylpyrazole->amidation product N-Pyridylpyrazole Thiazole Insecticide amidation->product bioassay Insecticidal Activity Bioassay product->bioassay

Caption: Logical relationship in the synthesis of N-pyridylpyrazole thiazole insecticides.

Experimental Protocol: Synthesis of a Representative N-Pyridylpyrazole Thiazole Insecticide
  • Prepare the thiazole carboxylic acid from this compound as described in the fungicide synthesis protocol (Section 2.2, Step 1).

  • Activate the carboxylic acid by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the appropriate N-pyridylpyrazole amine derivative in an anhydrous aprotic solvent such as dichloromethane or toluene.

  • Slowly add the solution of the thiazole acid chloride to the amine solution at 0 °C.

  • Add an organic base like triethylamine or pyridine to act as an acid scavenger.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final insecticidal compound.

Quantitative Data: Insecticidal Activity

The insecticidal efficacy of novel N-pyridylpyrazole thiazole derivatives against lepidopteran pests is summarized in the table below.

Compound IDTarget PestLC50 (mg/L)Reference
7g Plutella xylostella5.32
7g Spodoptera exigua6.75
7g Spodoptera frugiperda7.64
Indoxacarb (Commercial) Plutella xylostellaSimilar to 7g

Conclusion

This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its utility has been demonstrated in the preparation of potent fungicides, herbicides, and insecticides. The straightforward and adaptable synthetic protocols, coupled with the significant biological activities of the resulting compounds, underscore the importance of this building block in the development of new crop protection agents. Further exploration of derivatives based on this scaffold holds considerable promise for the discovery of next-generation agrochemicals.

One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the efficient one-pot synthesis of a variety of 2-substituted-4-methylthiazole-5-carboxylates. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules with applications in treating allergies, hypertension, inflammation, and various infections.[1] The described method offers a streamlined and higher-yielding alternative to traditional multi-step syntheses.

Introduction

The 1,3-thiazole ring is a key structural motif in a wide range of pharmaceuticals.[1] In particular, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives serve as crucial building blocks for synthesizing medicinally important agents.[1] The conventional synthesis of these compounds often involves a two-step process that can be cumbersome and result in low overall yields.[1] The one-pot procedure detailed here, adapted from established methods, simplifies the synthesis by combining the bromination of a β-ketoester and the subsequent cyclization with a thiourea derivative in a single reaction vessel.[1][2] This approach is not only more efficient but also provides good to excellent yields for a range of substrates.[1]

Reaction Principle

The synthesis proceeds via a Hantzsch-type thiazole synthesis. Initially, ethyl acetoacetate is brominated at the α-position using N-bromosuccinimide (NBS) to form an intermediate ethyl 2-bromo-3-oxobutanoate. Without isolation, this intermediate reacts with a thiourea or an N-substituted thiourea derivative. The amino group of the thiourea attacks the carbonyl carbon, and the sulfur atom attacks the carbon bearing the bromine, leading to cyclization and the formation of the thiazole ring. Subsequent dehydration yields the final 2-substituted-4-methylthiazole-5-carboxylate product.

Experimental Workflow

Workflow start Start reactants Ethyl Acetoacetate N-Bromosuccinimide (NBS) start->reactants Combine bromination Bromination (0°C to RT, 2h) reactants->bromination Stir thiourea Add Thiourea Derivative bromination->thiourea Intermediate Formation cyclization Cyclization (80°C, 2h) thiourea->cyclization Heat workup Workup: Cool, Filter, Add NH3·H2O cyclization->workup Reaction Complete filtration Filter Precipitate workup->filtration purification Wash with Water & Recrystallize filtration->purification product Final Product purification->product

Caption: One-pot synthesis workflow for 2-substituted-4-methylthiazole-5-carboxylates.

Detailed Experimental Protocol

This protocol is based on the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea derivatives

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Bromination: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF). The typical volume ratio of water to THF can be around 2:1 to 3:1.[2] Cool the mixture to below 0°C using an ice bath.

  • To the cooled and stirring solution, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • After the addition of NBS is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture containing the in situ generated ethyl 2-bromo-3-oxobutanoate, add the corresponding thiourea or N-substituted thiourea derivative (1.0 eq).

  • Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[1]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, filter to remove any insoluble by-products.

  • To the filtrate, add ammonia solution to basify the mixture, which will precipitate the product.[1][2]

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure 2-substituted-4-methylthiazole-5-carboxylate.[1]

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes the yields of various 2-substituted-4-methylthiazole-5-carboxylates synthesized using the one-pot method with different N-substituted thioureas.

EntryR-Group (Substituent on Thiourea)ProductYield (%)Melting Point (°C)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72178-179
2AllylEthyl 2-(allylamino)-4-methylthiazole-5-carboxylate76109-110
3IsopropylEthyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate6299-104
4PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate50191-192
54-ChlorophenylEthyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate73186-188
64-NitrophenylEthyl 2-(4-nitrophenylamino)-4-methylthiazole-5-carboxylate56245-247

Data adapted from Meng et al., Green Chemistry Letters and Reviews, 2014, 7, 46-49.[3]

Conclusion

The described one-pot synthesis provides a facile and efficient method for the preparation of 2-substituted-4-methylthiazole-5-carboxylates.[1] This procedure offers significant advantages over traditional multi-step methods, including simplified operations, reduced reaction times, and improved overall yields. The methodology is applicable to a range of N-alkyl and N-aryl substituted thioureas, demonstrating its utility for generating diverse libraries of these important heterocyclic compounds for further research and development.[1]

References

Application Notes and Protocols for the Cyclization Reactions to Form Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Hantzsch thiazole synthesis to form an aminothiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromo substituent.

Overview of the Synthetic Strategy

The formation of the thiazole ring in the target molecule is achieved through the widely recognized Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific application, ethyl acetoacetate is first brominated in situ to generate the α-bromo intermediate, which then undergoes cyclization with thiourea to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.

The subsequent conversion of the 2-amino group to a 2-bromo substituent is accomplished via a diazotization-bromination reaction, a process akin to the Sandmeyer reaction. This transformation is crucial for introducing the desired halogen at a key position for further chemical modifications. Two effective protocols for this second step are presented, offering flexibility in reagent choice and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)
1Hantzsch Thiazole SynthesisEthyl acetoacetate, N-Bromosuccinimide, ThioureaWater, THF0 to 80~4 hours70-80%
2aDiazotization-BrominationEthyl 2-amino-4-methylthiazole-5-carboxylate, Sodium Nitrite, Sulfuric Acid, Copper(II) BromideWater, Acid-10 to 0~1-2 hours~68%
2bDiazotization-BrominationEthyl 2-amino-4-methylthiazole-5-carboxylate, tert-Butyl Nitrite, Copper(II) BromideAcetonitrile0 to 60~1 hour65-75%

Experimental Protocols

Step 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This protocol describes a convenient one-pot procedure for the synthesis of the key aminothiazole intermediate.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of deionized water and THF.

  • Cool the mixture in an ice bath to below 0°C.

  • Slowly add N-Bromosuccinimide (1.2 eq) to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of ethyl acetoacetate.

  • Once the bromination is complete, add thiourea (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80°C and reflux for 2 hours.

  • After cooling to room temperature, the product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of this compound (Diazotization-Bromination)

Two alternative protocols are provided for this conversion.

Protocol 2a: Using Sodium Nitrite and Sulfuric Acid

This classic Sandmeyer approach utilizes sodium nitrite for diazotization at low temperatures.[2]

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Concentrated Sulfuric Acid (9 mol/L)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Bromide (CuBr₂)

  • Deionized Water

  • Beaker or flask suitable for low-temperature reactions

  • Ice-salt bath

Procedure:

  • Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a 9 mol/L sulfuric acid solution.

  • Cool the suspension to between -10°C and -5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0°C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of Copper(II) Bromide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the CuBr₂ solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2b: Using tert-Butyl Nitrite and Copper(II) Bromide

This method employs an organic nitrite source and offers milder reaction conditions.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • tert-Butyl Nitrite (t-BuONO)

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (ACN)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a solution of Copper(II) Bromide (1.2 eq) in acetonitrile at 0°C, add tert-butyl nitrite (1.3 eq).

  • Stir the mixture for 10 minutes at 0°C.

  • Add Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Diazotization-Bromination Start Ethyl Acetoacetate + Thiourea Intermediate1 In situ Bromination (NBS, H2O/THF, 0°C) Start->Intermediate1 Reagents Intermediate2 Cyclization (80°C) Intermediate1->Intermediate2 Heat Product1 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Intermediate2->Product1 Product1_ref Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Diazotization Diazotization (NaNO2/H+ or t-BuONO) Product1_ref->Diazotization Bromination Bromination (CuBr2) Diazotization->Bromination FinalProduct Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Bromination->FinalProduct

Caption: Synthetic workflow for this compound.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea (Nucleophile) AlphaBromo Ethyl 2-bromo-3-oxobutanoate (Electrophile) Thiourea->AlphaBromo Nucleophilic Attack (SN2) IntermediateA Thiouronium Salt Intermediate IntermediateB Enol Intermediate IntermediateA->IntermediateB Tautomerization IntermediateC Cyclized Intermediate (Hemiaminal) IntermediateB->IntermediateC Intramolecular Cyclization Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate IntermediateC->Product Dehydration

Caption: Mechanism of the Hantzsch thiazole ring formation.

References

Application Notes and Protocols: Synthesis of Novel Antileukemic Agents from Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds represent a critical class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer properties.[1] Their unique structural features allow for diverse chemical modifications, making them attractive scaffolds in the design of novel therapeutic agents. Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a key starting material and versatile intermediate for the synthesis of various pharmaceutical compounds due to its reactive bromine substituent, which allows for further functionalization.[2][3] This document provides detailed protocols for the synthesis of potential antileukemic agents using this compound as a precursor, based on the established anticancer activity of related thiazole derivatives. The protocols are designed to guide researchers in the development of novel compounds for leukemia treatment.

Key Intermediate: this compound

This compound serves as the foundational building block for the proposed syntheses. It can be synthesized from ethyl acetoacetate and thiourea through a two-step process involving cyclization and a subsequent diazotization-bromination reaction.[2]

Chemical Structure:

Molecular Formula: C₇H₈BrNO₂S CAS Number: 22900-83-0

Rationale for Synthesis of Thiazole Derivatives as Antileukemic Agents

Recent studies have highlighted the potential of various thiazole derivatives as potent inhibitors of cancer cell proliferation, including leukemia. These compounds often target critical signaling pathways involved in cancer cell growth and survival.

  • Targeting Protein Kinases: Many thiazole derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, some derivatives act as c-Met kinase inhibitors or target cyclin-dependent kinase 9 (CDK9), both of which are implicated in the progression of leukemia.[4][5]

  • PI3K/mTOR Pathway Inhibition: The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers, including leukemia. Novel thiazole derivatives have been synthesized and evaluated as dual inhibitors of PI3Kα and mTOR.[6]

  • Induction of Apoptosis: A key mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis). Certain thiazole-based compounds have been shown to induce apoptosis in leukemia cell lines, such as HL-60 cells, often accompanied by cell cycle arrest.[6][7]

Quantitative Data on Antileukemic Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole-related compounds against different leukemia cell lines, providing a benchmark for newly synthesized derivatives.

Compound Class/Reference CompoundCell LineIC₅₀ (µM) or % InhibitionReference
1,3,4-Thiadiazole Derivative (Compound 2)K562 (Chronic Myelogenous Leukemia)33[8]
Thiazole Derivative (Compound 3b)Leukemia HL-60(TB)GI% > 81.15[6]
Thiazole Derivative (Compound 3e)Leukemia HL-60(TB)GI% > 81.15[6]
Benzothiazole Derivative (Compound 19)CCRF-CEM (Leukemia)12 ± 2[9]
Benzothiazole Derivative (Compound 20)CCRF-CEM (Leukemia)8 ± 1[9]

Experimental Protocols

The following protocols describe a proposed synthetic route to generate novel antileukemic agents starting from this compound. The workflow involves a key substitution reaction at the C2 position of the thiazole ring, followed by further modifications.

General Synthetic Workflow

The proposed synthesis leverages the reactivity of the bromine atom at the 2-position of the thiazole ring. This allows for the introduction of various amine-containing side chains, a common feature in many biologically active thiazole derivatives.

G A Ethyl 2-bromo-4- methylthiazole-5-carboxylate B Substitution with Amine-containing Moiety A->B R-NH2, Base C Ethyl 2-(Substituted-amino)-4- methylthiazole-5-carboxylate B->C D Hydrolysis C->D LiOH or NaOH E 2-(Substituted-amino)-4- methylthiazole-5-carboxylic acid D->E F Amide Coupling E->F Amine, Coupling Agent G Final Antileukemic Agent (Thiazole Carboxamide) F->G

Caption: Proposed synthetic workflow for novel antileukemic agents.

Protocol 1: Synthesis of Ethyl 2-(Substituted-amino)-4-methylthiazole-5-carboxylate (General Procedure)

This protocol describes the nucleophilic aromatic substitution of the bromine atom with a desired amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperidine, morpholine derivatives)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the desired amine (1.2 eq), Cesium Carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add Pd₂(dba)₃ (0.05 eq) and anhydrous toluene.

  • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(substituted-amino)-4-methylthiazole-5-carboxylate.

Protocol 2: Hydrolysis of the Ester to Carboxylic Acid

Materials:

  • Ethyl 2-(substituted-amino)-4-methylthiazole-5-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Solvent mixture (e.g., Tetrahydrofuran (THF) and Water)

  • Hydrochloric Acid (HCl, 1N)

Procedure:

  • Dissolve the ester from Protocol 1 in a mixture of THF and water.

  • Add LiOH (2-3 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Final Thiazole Carboxamide Derivatives

Materials:

  • 2-(Substituted-amino)-4-methylthiazole-5-carboxylic acid

  • Desired amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the carboxylic acid from Protocol 2 in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final thiazole carboxamide derivative.

Hypothetical Signaling Pathway Targeted by Thiazole Derivatives

The synthesized thiazole derivatives could potentially exert their antileukemic effects by inhibiting key signaling pathways, such as the PI3K/mTOR pathway, which is frequently hyperactivated in leukemia.

G Hypothetical PI3K/mTOR Inhibition cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation inhibition removed Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of novel thiazole derivatives with potential antileukemic activity. The protocols provided herein offer a general framework for the design and synthesis of such compounds. By targeting key signaling pathways like PI3K/mTOR, these novel agents could represent a promising avenue for the development of new leukemia therapies. Further biological evaluation of the synthesized compounds is necessary to determine their efficacy and mechanism of action.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in the development of various biologically active compounds.[1] The protocols outlined below are based on established Hantzsch thiazole synthesis methodologies, offering efficient routes to the target compound and its derivatives.[2][3][4]

Introduction

The 2-amino-1,3-thiazole ring system is a privileged scaffold in medicinal chemistry, appearing in drugs for allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are crucial intermediates in the synthesis of medicinally important agents, including the antibiotic cefditoren pivoxil.[1] These compounds have also demonstrated significant antileukemic and antineoplastic potential.[1] The following protocols describe two common and effective methods for their synthesis.

Experimental Protocols

Two primary methods for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate are detailed below: a one-pot synthesis using N-bromosuccinimide (NBS) and a procedure utilizing 2-chloroacetoacetate.

Method 1: One-Pot Synthesis from Ethyl Acetoacetate and NBS

This efficient one-pot procedure involves the bromination of ethyl acetoacetate followed by cyclization with thiourea, simplifying the traditional two-step process.[1][5]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, prepare a mixture of water and tetrahydrofuran (THF), typically in a volume ratio of 2.5:1 (e.g., 50.0 mL water and 20.0 mL THF).[1]

  • Cool the solvent mixture to below 0°C using an ice bath.

  • To the cooled solvent, add ethyl acetoacetate (e.g., 6.50 g, 0.05 mol).[1]

  • Slowly add N-bromosuccinimide (NBS) (e.g., 10.5 g, 0.06 mol, 1.20 equiv.) to the mixture while maintaining the temperature below 0°C.[1]

  • After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Once the starting material is consumed, add thiourea (e.g., 3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.[1]

  • Heat the mixture to 80°C for 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble substances.[1]

  • To the filtrate, add ammonia solution (e.g., 8.0 mL) to basify the mixture, which will cause the product to precipitate as yellow floccules.[1][5]

  • Stir the resulting suspension at room temperature for 10 minutes.[1]

  • Collect the solid product by filtration and wash the filter cake thoroughly with water (e.g., 3 x 100 mL).[1]

  • Purify the crude product by recrystallization from ethyl acetate and dry to obtain the final product.[1]

Method 2: Synthesis from Ethyl 2-chloroacetoacetate

This method provides a high-yield route to the target compound with a short reaction time and low reaction temperature.[6]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Ethyl acetate

  • Sodium carbonate

  • Sodium hydroxide solution

Procedure:

  • Prepare a solution of 10-35% ethyl acetate in ethanol (e.g., 200 mL of a 25% solution).[6]

  • To this solution, add thiourea (e.g., 30.4 g) and a catalytic amount of sodium carbonate (e.g., 1.5 g).[6]

  • Heat the mixture to 40-55°C (e.g., 45°C).[6]

  • Slowly add ethyl 2-chloroacetoacetate (e.g., 33 g) dropwise over 20-30 minutes.[6]

  • After the addition is complete, increase the temperature to 60-70°C (e.g., 65°C) and maintain for 5-5.5 hours.[6]

  • Remove most of the solvent by distillation under normal pressure.[6]

  • Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.[6]

  • Add the filtrate to water (e.g., 500 mL) and adjust the pH to 9-10 using a 30% sodium hydroxide solution while stirring.[6]

  • Continue stirring for 30 minutes.[6]

  • Collect the precipitated product by suction filtration and dry under a vacuum to yield the final product.[6]

Data Presentation

The following table summarizes the typical yields and melting points for ethyl 2-amino-4-methylthiazole-5-carboxylate synthesized by the described methods.

MethodReagentsYieldMelting Point (°C)Reference
One-Pot Synthesis Ethyl acetoacetate, NBS, Thiourea72.0%178-179[1]
From Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate>98%172-173[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

SynthesisWorkflow Start Start Materials: Ethyl Acetoacetate NBS, Thiourea Mixing 1. Mix Ethyl Acetoacetate in H2O/THF at <0°C Start->Mixing Bromination 2. Add NBS Stir at RT for 2h Mixing->Bromination Cyclization 3. Add Thiourea Heat to 80°C for 2h Bromination->Cyclization Workup 4. Cool, Filter, and Basify with NH3·H2O Cyclization->Workup Purification 5. Filter, Wash with H2O, and Recrystallize Workup->Purification Product Final Product: Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Purification->Product

Caption: One-pot synthesis workflow.

Signaling Pathway Diagram (Placeholder)

For drug development applications, understanding how these synthesized derivatives interact with biological pathways is crucial. Below is a placeholder diagram illustrating a hypothetical signaling pathway that could be modulated by a 2-amino-4-methylthiazole-5-carboxylate derivative.

SignalingPathway Drug Thiazole Derivative Receptor Cell Surface Receptor Drug->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-bromo-4-methylthiazole-5-carboxylate synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to overcome common challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aminothiazole Intermediate Incomplete reaction of starting materials.- Ensure the purity of ethyl acetoacetate and thiourea. - Verify the stoichiometry of reactants. An excess of thiourea can sometimes be beneficial. - Check the reaction temperature; it should be maintained as per the protocol (typically reflux).
Side reactions due to improper pH.- The reaction is often carried out under neutral or slightly acidic conditions. If using a catalyst, ensure its appropriate use.[1]
Inefficient bromination of ethyl acetoacetate (if using a one-pot method with NBS).- Ensure the N-bromosuccinimide (NBS) is fresh and has been stored properly. - Control the temperature during the addition of NBS, as the reaction can be exothermic.
Formation of a Tar-like Substance Polymerization of reactants or products.- Lower the reaction temperature. - Ensure efficient stirring. - Use a more dilute solution.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.- Adjust the pH of the aqueous solution to precipitate the product. The aminothiazole is a basic compound. - Use a different extraction solvent.
Step 2: Sandmeyer Bromination of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Bromo-thiazole Product Incomplete diazotization.- Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[2] - Use a slight excess of sodium nitrite and ensure it is fully dissolved before addition. - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).
Decomposition of the diazonium salt.- Work quickly once the diazonium salt is formed. - Avoid exposing the diazonium salt solution to light or elevated temperatures.
Inactive copper(I) bromide catalyst.- Use freshly prepared or high-purity copper(I) bromide. The catalyst can oxidize over time.
Formation of Di-bromo Side Product Reaction temperature is too high.- Carefully control the temperature during the addition of the diazonium salt to the copper(I) bromide solution. Higher temperatures can lead to bromination at other positions on the thiazole ring.[3]
Incorrect stoichiometry of reagents.- Use the correct molar ratio of the aminothiazole, sodium nitrite, and copper(I) bromide as specified in the protocol.
Excessive Foaming or Gas Evolution Rapid decomposition of the diazonium salt.- Add the diazonium salt solution to the copper(I) bromide solution slowly and with vigorous stirring. - Ensure the reaction temperature is kept low.
Formation of a Dark, Tarry Precipitate Radical side reactions and polymerization.- This can be caused by elevated temperatures or impurities. Ensure the reaction is performed at the recommended low temperature and that all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the Hantzsch thiazole synthesis step?

A1: The most common reason for low yield is often incomplete reaction due to impure starting materials or incorrect reaction conditions. It is crucial to use high-purity ethyl acetoacetate and thiourea and to maintain the recommended reaction temperature and time.

Q2: How critical is the temperature control during the Sandmeyer reaction?

A2: Temperature control is extremely critical. The diazotization step must be carried out at 0-5 °C to prevent the unstable diazonium salt from decomposing. During the addition to the copper(I) bromide solution, the temperature should also be kept low to avoid side reactions, such as the formation of di-bromo products.[2][3]

Q3: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?

A3: While copper(I) bromide is the traditional and more effective catalyst for the Sandmeyer reaction, some studies have explored the use of copper(II) bromide. However, this may lead to different product distributions and potentially lower yields of the desired mono-bromo product.[3]

Q4: What are the common impurities I should look for?

A4: In the Hantzsch synthesis, unreacted starting materials and potential side-products from self-condensation of ethyl acetoacetate can be impurities. In the Sandmeyer reaction, common impurities include the starting aminothiazole, the di-bromo thiazole derivative, and phenolic byproducts from the reaction of the diazonium salt with water.

Q5: What is the best way to purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Method Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
ConventionalEthyl acetoacetate, Thiourea, IodineEthanolReflux3-4~50[5]
One-potEthyl acetoacetate, NBS, ThioureaWater/THF802~72[6]
Modified HantzschEthyl 2-chloroacetoacetate, ThioureaEthanol60-705-5.5>98
Table 2: Influence of Temperature on Sandmeyer Bromination Yield
Temperature (°C) Yield of this compound (%) Formation of Di-bromo byproduct Reference
0-5~68Minimal[5]
25 (Room Temp)Lower, variableIncreased[3]
60Significantly lowerMajor product[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis

Step A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Synthesis)

  • To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of ethanol, add thiourea (7.6 g, 0.1 mol).

  • Add a solution of iodine (25.4 g, 0.1 mol) in 100 mL of ethanol dropwise to the mixture with stirring.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Neutralize the solution with concentrated ammonium hydroxide until a yellow precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step B: Synthesis of this compound (Sandmeyer Reaction)

  • Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (18.6 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer Bromination start1 Ethyl Acetoacetate + Thiourea + Iodine in Ethanol reflux Reflux (4h) start1->reflux workup1 Quench with Water, Neutralize with NH4OH reflux->workup1 filter1 Filter and Dry workup1->filter1 intermediate Ethyl 2-amino-4- methylthiazole-5-carboxylate filter1->intermediate start2 Aminothiazole in HBr/H2O intermediate->start2 diazotization Add NaNO2 (0-5 °C) start2->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Add Diazonium Salt to CuBr solution (<10 °C) diazonium->sandmeyer cu_solution CuBr in HBr (0 °C) cu_solution->sandmeyer workup2 Aqueous Workup and Extraction sandmeyer->workup2 purification Recrystallization/ Column Chromatography workup2->purification product Ethyl 2-bromo-4- methylthiazole-5-carboxylate purification->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization (Starch-Iodide Paper) start->check_diazotization check_temp Review Temperature Control Logs start->check_temp check_catalyst Assess Catalyst Quality start->check_catalyst incomplete Incomplete Diazotization check_diazotization->incomplete Negative Test decomposition Diazonium Salt Decomposition check_temp->decomposition Temp > 5 °C inactive_catalyst Inactive CuBr check_catalyst->inactive_catalyst Old/Discolored solution1 Solution: - Use slight excess NaNO2 - Ensure T < 5 °C incomplete->solution1 solution2 Solution: - Maintain T < 5 °C - Use diazonium salt immediately decomposition->solution2 solution3 Solution: - Use fresh, high-purity CuBr inactive_catalyst->solution3

Caption: Troubleshooting logic for low yield in the Sandmeyer bromination step.

References

Technical Support Center: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Hantzsch Thiazole Synthesis: Cyclization of ethyl acetoacetate with thiourea to form the intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Sandmeyer-type Reaction: Diazotization of the amino group on the thiazole ring followed by bromination using a copper(I) or copper(II) bromide source.

Q2: What are the most critical parameters in the Sandmeyer reaction step?

The most critical parameters are temperature and the choice of the copper salt.[1] Temperature control is crucial to prevent the formation of side products, particularly the di-bromo adduct.[1] The selection of Cu(I)Br versus Cu(II)Br₂ can also influence the product distribution and yield.[1]

Q3: I am observing a significant amount of a di-bromo byproduct. What could be the cause?

The formation of a 2,5-dibromo adduct is a common side reaction, especially at higher temperatures.[2] Above 65°C, dibromination can become the predominant reaction.[2] Using CuBr₂ as the catalyst can also favor the formation of the dihalo product.[1]

Q4: My reaction is sluggish, and the yield of the desired product is low. What can I do?

Low yields can result from incomplete diazotization or inefficient substitution. Ensure that the diazotization is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. The choice of diazotizing agent (e.g., sodium nitrite vs. an alkyl nitrite) and the acid used are also important factors.

Q5: Are there any known issues with the initial Hantzsch thiazole synthesis step?

While generally a high-yielding reaction, side reactions in the Hantzsch synthesis can occur.[3] These can include the formation of alternative cyclization products or incomplete reaction leading to purification challenges. Careful control of reaction temperature and stoichiometry is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Synthesis) Incomplete reaction.Ensure adequate reaction time and temperature as specified in the protocol. Monitor the reaction progress using TLC.
Suboptimal pH.Adjust the pH of the reaction mixture. The Hantzsch synthesis is often carried out under neutral to slightly basic conditions.
Impure starting materials.Use high-purity ethyl acetoacetate and thiourea.
Formation of 2,5-dibromo-4-methylthiazole-5-carboxylate (Sandmeyer Reaction) High reaction temperature.Maintain a reaction temperature below 65°C, preferably in the range of 25-60°C, depending on the specific protocol.[1][2]
Use of CuBr₂.Consider using CuBr as the catalyst, which may favor the formation of the monobromo product.[1]
Presence of unreacted Ethyl 2-amino-4-methylthiazole-5-carboxylate Incomplete diazotization.Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of the diazotizing agent and maintaining a low temperature.
Premature decomposition of the diazonium salt.Work at low temperatures (0-5 °C) during the diazotization and coupling steps.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Ensure anhydrous conditions during the Sandmeyer reaction.
Difficulty in product isolation and purification Presence of multiple byproducts.Optimize the reaction conditions to minimize side product formation. Consider purification by column chromatography or recrystallization. Formation of a hydrochloride salt of the product can sometimes aid in purification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add thiourea (1.0-1.2 eq).

  • Heat the mixture to reflux (approximately 78-80°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Synthesis of this compound (Sandmeyer-type Reaction)
  • Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.0-1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Synthetic Pathway

Synthetic_Pathway cluster_0 Hantzsch Thiazole Synthesis cluster_1 Sandmeyer Reaction Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl Acetoacetate->Intermediate Cyclization Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product 1. NaNO2, HBr 2. CuBr Side_Reactions Start Ethyl 2-amino-4-methylthiazole-5-carboxylate Diazonium_Salt Diazonium Salt Intermediate Start->Diazonium_Salt NaNO2, HBr Desired_Product This compound (Desired Product) Diazonium_Salt->Desired_Product CuBr, < 65°C DiBromo Ethyl 2,5-dibromo-4-methylthiazole-5-carboxylate (Di-bromo Side Product) Diazonium_Salt->DiBromo High Temp (> 65°C) or CuBr2 Phenol Phenolic Byproduct Diazonium_Salt->Phenol Reaction with H2O Troubleshooting_Logic Problem Low Yield or Impure Product Check_Hantzsch Review Hantzsch Synthesis Step Problem->Check_Hantzsch Check_Sandmeyer Review Sandmeyer Reaction Step Problem->Check_Sandmeyer Hantzsch_Issues Incomplete Reaction? Impure Reagents? Check_Hantzsch->Hantzsch_Issues Yes Sandmeyer_Issues High Temperature? Incorrect Copper Salt? Incomplete Diazotization? Check_Sandmeyer->Sandmeyer_Issues Yes Solution_Hantzsch Optimize Reaction Time/Temp Use Pure Starting Materials Hantzsch_Issues->Solution_Hantzsch Solution_Sandmeyer Control Temperature (<65°C) Use CuBr Ensure Complete Diazotization Sandmeyer_Issues->Solution_Sandmeyer

References

Technical Support Center: Purification of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-bromo-4-methylthiazole-5-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, which typically involves the diazotization of Ethyl 2-amino-4-methylthiazole-5-carboxylate followed by a Sandmeyer-type bromination, common impurities may include:

  • Unreacted Starting Material: Ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • De-brominated Product: Ethyl 4-methylthiazole-5-carboxylate, formed by the reduction of the diazonium salt intermediate.

  • Di-brominated Byproducts: Formation of di-bromo species on the thiazole ring can occur, though it is less common under controlled conditions.

  • Phenolic Impurities: If the diazotization is not well-controlled, the diazonium salt can react with water to form a phenolic byproduct.

  • Residual Copper Salts: If copper salts are used as catalysts in the Sandmeyer reaction, they may need to be removed during workup.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: My purified product appears as an oil or low-melting solid. What should I do?

A2: This can be due to residual solvents or the presence of impurities that lower the melting point.

  • High Vacuum Drying: Ensure all solvents are removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Try triturating the oil with a cold, non-polar solvent in which the product is insoluble, such as hexanes or pentane. This can often induce solidification and remove non-polar impurities.

Q3: I'm seeing multiple spots on my TLC plate after purification. What went wrong?

A3: This indicates incomplete purification. The troubleshooting approach depends on the purification method used:

  • Recrystallization: The chosen solvent may not be optimal, or the crude material may be too impure for a single recrystallization. Consider a different solvent system or a preliminary purification step like a silica gel plug.

  • Column Chromatography: The solvent system may not have the correct polarity to separate the impurities. It's also possible the column was overloaded or not packed properly.

Q4: How do I choose the best purification method: recrystallization or column chromatography?

A4: The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary and mobile phase based on polarity.
Best For Crystalline solids with moderate to high initial purity.Complex mixtures, oily products, or when impurities have similar solubility to the product.
Scalability Generally easier and more cost-effective to scale up.Can be cumbersome and expensive to scale up.
Purity Can achieve very high purity with minimal solvent use if an appropriate solvent is found.Can achieve high purity, but often requires larger volumes of solvent.
Yield Can be high, but some product is always lost in the mother liquor.Yield can be higher if separation is good, but losses can occur during fraction collection and solvent removal.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve, even when boiling. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, ethanol is a good starting point.[1]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of the solid is below the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try a lower-boiling point solvent.
No crystals form upon cooling. The solution is too dilute. The compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try adding a less polar co-solvent (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until clear and cool slowly. Scratch the inside of the flask with a glass rod at the liquid surface to create nucleation sites. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution for a longer period or at a lower temperature. Ensure the filtrate is cold before washing the crystals.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands). The solvent system (eluent) is not optimal. The column was overloaded with the crude product. The column was not packed properly, leading to channeling.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound. Use a larger column or load less crude material. Ensure the silica gel is packed uniformly as a slurry.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Product does not elute from the column (low Rf). The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Streaking of spots on TLC of collected fractions. The compound may be acidic or basic and interacting strongly with the silica gel. The compound may be degrading on the silica.Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). Work quickly and avoid prolonged exposure of the compound to the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of absolute ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. You can start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical purity levels that can be achieved with each method. Please note that these are representative values and actual results will depend on the specific impurities present in the crude material.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield (Typical)
Single Recrystallization85-95%>98%70-90%
Column Chromatography70-90%>99%60-85%

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow crude Crude Product decision High Purity? crude->decision recrystallization Recrystallization analysis1 Purity Analysis (TLC, HPLC, GC-MS) recrystallization->analysis1 column Column Chromatography analysis2 Purity Analysis (TLC, HPLC, GC-MS) column->analysis2 pure_product1 Pure Product analysis1->pure_product1 pure_product2 Pure Product analysis2->pure_product2 decision->recrystallization Yes decision->column No Troubleshooting_Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_general General Issues start Impure Product After Purification recryst_issue Oiling Out / No Crystals start->recryst_issue chrom_issue Poor Separation start->chrom_issue general_issue Low Yield start->general_issue recryst_solution Change Solvent Slow Cooling Seed Crystals recryst_issue->recryst_solution Troubleshoot chrom_solution Optimize Eluent Repack Column Reduce Load chrom_issue->chrom_solution Troubleshoot general_solution Minimize Transfers Optimize Conditions general_issue->general_solution Troubleshoot

References

Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.• Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the reaction to prevent catalyst oxidation. • Use fresh, high-quality palladium precursors and ligands. Consider pre-formed catalysts like Pd(PPh₃)₄ or palladacycles for better stability and reactivity.[1] • Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Suboptimal Ligand: The chosen ligand may not be suitable for the electron-rich thiazole substrate.• For heteroaryl couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos often yield better results than simpler phosphines like PPh₃.[2]
Incorrect Base or Solvent: The base may not be strong enough, or the reactants may have poor solubility.• Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][4] • Optimize the solvent system. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in the dissolution of the base.[3][5]
Low Reaction Temperature: The reaction may be too slow at the current temperature.• Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3]
Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen can lead to the oxidative homocoupling of the boronic acid.• Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[6] • Maintain a positive pressure of an inert gas throughout the reaction.[6]
Debromination of Thiazole: The bromo group is replaced by a hydrogen atom.• This can be caused by high temperatures and prolonged reaction times.[7] Monitor the reaction progress and stop it once the starting material is consumed. • The choice of base and ligand can also influence this side reaction.[7] Consider screening different conditions.
Protodeboronation: The boronic acid is converted back to the corresponding arene.• This is more common with aqueous bases.[6] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[6] • Anhydrous conditions can also be employed.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

A1: The catalytic cycle involves three main steps:

  • Oxidative Addition: The aryl halide (this compound) reacts with a Pd(0) complex to form a Pd(II) species.

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[1]

Q2: Which palladium catalyst is best for coupling with an electron-rich heteroaryl bromide like this compound?

A2: While there is no single "best" catalyst for all substrates, for electron-rich heteroaryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. Good starting points for screening include Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[2]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is crucial and often substrate-dependent. Inorganic bases are commonly used.[9] A good starting point is to screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield.

Q4: Is the addition of water to the solvent necessary?

A4: A small amount of water is often added to Suzuki coupling reactions, typically when using a base like K₂CO₃ or K₃PO₄, to help dissolve the base and facilitate the reaction.[5] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[8]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[3][10]

Data Presentation: Optimizing Reaction Conditions

The following tables present representative data for the optimization of the Suzuki coupling of this compound with Phenylboronic Acid. These are illustrative examples to guide the optimization process.

Table 1: Screening of Palladium Catalysts and Ligands

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901245
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)901242
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)901278
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O (4:1)901285

Table 2: Screening of Bases

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)Na₂CO₃Dioxane/H₂O (4:1)901275
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O (4:1)901285
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)901292
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O (4:1)901288

Table 3: Screening of Solvents

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene/H₂O (4:1)1001289
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)901292
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃DMF901282
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃2-MeTHF/H₂O (4:1)901295

Experimental Protocols

Optimized General Procedure for Suzuki Coupling:

This protocol is a starting point and may require further optimization for different boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane and deionized water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Seal the flask and evacuate and backfill with an inert gas three times.[4]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r1_r2 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 product product reductive_elimination->product R¹-R² (Product) aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition organoboron R²-B(OR)₂ (Arylboronic Acid) organoboron->transmetalation base Base (e.g., Cs₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Substrates, Catalyst, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Pd Source & Ligand) check_conditions->optimize_catalyst optimize_base Optimize Base (Screen K₂CO₃, Cs₂CO₃, K₃PO₄) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Screen Dioxane, Toluene, DMF) optimize_base->optimize_solvent analyze_byproducts Analyze Byproducts (Homocoupling, Debromination) optimize_solvent->analyze_byproducts troubleshoot_byproducts Address Side Reactions (Degas Solvents, Adjust Temp) analyze_byproducts->troubleshoot_byproducts Byproducts Present success Improved Yield analyze_byproducts->success No Major Byproducts troubleshoot_byproducts->success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Overcoming low yield in the traditional two-step synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole derivative synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges, particularly low yields, in the traditional two-step synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the traditional two-step synthesis of thiazole derivatives, and why does it often result in low yields?

A1: The traditional and most common method is the Hantzsch thiazole synthesis.[1][2] It involves a two-step process: first, the reaction of an α-haloketone with a thioamide to form an intermediate, followed by a cyclization and dehydration step to yield the thiazole ring.[1][3][4] Low yields can be attributed to several factors, including harsh reaction conditions, long reaction times, and the potential for side reactions.[5][6] The purity of reactants and solvents is also critical, as impurities can lead to unwanted byproducts.[6]

Q2: What are the main side reactions that can occur during the Hantzsch synthesis?

A2: Side reactions can include the formation of isomeric products, over-alkylation of the thioamide, and decomposition of starting materials or intermediates under harsh heating conditions. The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor, leading to its decomposition and a reduction in the overall yield.[6]

Q3: How can I improve the yield of my Hantzsch thiazole synthesis?

A3: Optimizing reaction parameters such as temperature, solvent, and reaction time can significantly improve yields.[6][7] Additionally, ensuring the high purity of your α-haloketone and thioamide is crucial.[6] However, for substantial improvements, consider alternative methods such as one-pot or microwave-assisted synthesis, which have been shown to provide higher yields in shorter reaction times.[5][8][9]

Q4: What are the advantages of one-pot synthesis methods for thiazole derivatives?

A4: One-pot syntheses, often involving multi-component reactions (MCRs), offer several advantages over the traditional two-step approach.[8] These include shorter reaction times, higher yields, simpler workup procedures, and often more environmentally benign processes.[10] By combining multiple reaction steps into a single procedure, they reduce the need for isolating intermediates, which can minimize product loss.[8][9]

Q5: How does microwave-assisted synthesis improve thiazole formation?

A5: Microwave-assisted synthesis utilizes the ability of polar molecules to rapidly and uniformly heat the reaction mixture by converting electromagnetic energy into heat.[5] This leads to dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity compared to conventional heating methods.[5][11][12]

Troubleshooting Guide: Low Yield in Traditional Two-Step Thiazole Synthesis

This guide addresses specific issues that may be encountered during the traditional Hantzsch synthesis of thiazole derivatives.

Problem Probable Cause Recommended Solution
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
Degradation of starting materials: Thioamide or α-haloketone may be unstable under the reaction conditions.Use milder reaction conditions. Consider starting with fresh, purified reagents.
Incorrect stoichiometry: Molar ratios of reactants are not optimal.Ensure accurate measurement of starting materials. A slight excess of the thioamide is sometimes beneficial.[3]
Formation of Multiple Products/Impurities Side reactions: Competing reaction pathways are occurring.Optimize reaction temperature and solvent. A solvent screening can help identify conditions that favor the desired product.[6][7]
Impure reactants: Impurities in the starting materials are leading to byproducts.Purify the α-haloketone and thioamide before use. Use anhydrous solvents to avoid water-related side reactions.[6]
Difficulty in Product Isolation Product is soluble in the reaction mixture: The thiazole derivative does not precipitate upon cooling.After neutralizing the reaction mixture, pour it into cold water to induce precipitation.[3][4] If the product is still soluble, extraction with an appropriate organic solvent followed by column chromatography may be necessary.
Oily product formation: The product separates as an oil instead of a solid.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also help.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the typical yields and reaction times for different thiazole synthesis methods.

Synthesis Method Typical Reaction Time Typical Yield (%) Key Advantages
Traditional Two-Step (Hantzsch) 8-12 hours50-60%Well-established, versatile method.[11]
One-Pot, Multi-Component Synthesis 2-4 hours75-95%High efficiency, simple workup, environmentally friendly.[8][10][14][15]
Microwave-Assisted Synthesis 5-15 minutes80-95%Drastically reduced reaction time, high yields, improved purity.[5][11][12][16][17]
Ultrasonic Irradiation 1.5-2 hours79-90%Shorter reaction times than conventional heating, good yields.[7][9]

Experimental Protocols

Protocol 1: Traditional Two-Step Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.

Protocol 2: One-Pot, Three-Component Synthesis of Thiazole Derivatives

This protocol describes an efficient one-pot synthesis.[9]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilicic acid catalyst in a round-bottom flask.

  • Add the ethanol/water solvent mixture.

  • Reflux the mixture with stirring at 65°C for 2-3.5 hours, monitoring the reaction by TLC.

  • Upon completion, filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol demonstrates a rapid microwave-assisted synthesis.[11]

Materials:

  • Substituted Ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

Procedure:

  • In a microwave-safe vessel, combine the substituted ketone, thiourea, and iodine.

  • Irradiate the mixture in a microwave reactor at 170 W for 5-15 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Filter the resulting precipitate and dry.

  • Recrystallize the product from ethanol to obtain the pure 2-aminothiazole derivative.

Visualizations

Traditional_Two_Step_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Dehydration alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Reaction Thioamide Thioamide Thioamide->Intermediate Thiazole Derivative Thiazole Derivative Intermediate->Thiazole Derivative Heat One_Pot_Synthesis alpha-Haloketone alpha-Haloketone Reaction_Vessel One-Pot Reaction (Catalyst, Solvent, Heat/Microwave) alpha-Haloketone->Reaction_Vessel Thioamide Thioamide Thioamide->Reaction_Vessel Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction_Vessel Thiazole Derivative Thiazole Derivative Reaction_Vessel->Thiazole Derivative Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Reactant and Solvent Purity Low_Yield->Check_Purity Yes High_Yield High Yield Low_Yield->High_Yield No Impure Impure Product? Check_Purity->Impure Optimize_Conditions Optimize Temperature, Time, and Stoichiometry Consider_Alternative Consider Alternative Method (One-Pot, Microwave) Optimize_Conditions->Consider_Alternative Consider_Alternative->High_Yield High_Yield->Impure Check Purity Impure->Optimize_Conditions No Purify_Reactants Purify Starting Materials Impure->Purify_Reactants Yes Optimize_Workup Optimize Workup and Purification Protocol Impure->Optimize_Workup Yes Purify_Reactants->Optimize_Conditions Optimize_Workup->High_Yield

References

Navigating Thiazole Synthesis Beyond N-Bromosuccinimide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of thiazole derivatives is a cornerstone of creating novel therapeutics. While N-bromosuccinimide (NBS) is a conventional reagent for the requisite α-halogenation of ketones in the Hantzsch thiazole synthesis, its handling and disposal can present challenges. This technical support center provides a comprehensive guide to alternative reagents and methodologies, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to empower you in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when employing alternative reagents for thiazole synthesis, offering direct solutions to specific experimental challenges.

Molecular Iodine (I₂)

Q1: My reaction with molecular iodine and a ketone is sluggish or shows no conversion. What could be the problem?

A1: Low reactivity can stem from several factors. Firstly, ensure your ketone substrate is sufficiently activated. Electron-donating groups on the aromatic ring of an acetophenone derivative, for instance, can facilitate the reaction. Secondly, the choice of oxidant is crucial. Dimethyl sulfoxide (DMSO) is a common and effective oxidant in these reactions.[1] If the reaction is still slow, consider increasing the temperature or employing microwave irradiation, which has been shown to significantly accelerate the reaction rate.[2][3] Lastly, verify the purity of your iodine and ensure it has been stored correctly to prevent degradation.

Q2: I am observing the formation of multiple byproducts in my iodine-mediated thiazole synthesis. How can I improve selectivity?

A2: Side reactions can occur if the reaction conditions are not optimized. Over-iodination is a possibility, which can be mitigated by carefully controlling the stoichiometry of the iodine. Using a slight excess of the ketone and thiourea relative to iodine can sometimes favor the desired product. The solvent can also play a role; switching to a different solvent like dimethylformamide (DMF) or ethanol might alter the reaction pathway and improve selectivity.[2] Monitoring the reaction closely by TLC and stopping it once the starting material is consumed can also prevent the formation of degradation products.

Q3: Is it necessary to pre-form the α-iodoketone when using molecular iodine?

A3: Not necessarily. One of the key advantages of using molecular iodine with an oxidant like DMSO is the ability to perform a one-pot synthesis directly from the ketone and thiourea.[1] This avoids the isolation of the lachrymatory and often unstable α-haloketone intermediate.

N-Chlorosuccinimide (NCS)

Q1: The α-chlorination of my ketone using NCS is incomplete. How can I drive the reaction to completion?

A1: Incomplete chlorination with NCS can often be resolved by the addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).[4] The acid catalyzes the enolization of the ketone, which is the rate-determining step for the electrophilic attack by the chlorine from NCS.[4] Ensuring your solvent is anhydrous is also critical, as water can hydrolyze NCS and interfere with the reaction.

Q2: I am concerned about the safety and handling of NCS. What are the key precautions?

A2: While generally considered milder than other chlorinating agents, NCS is a corrosive and moisture-sensitive solid.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store NCS in a tightly sealed container in a cool, dry place to prevent decomposition.[5]

Oxone®

Q1: My α-bromination reaction using Oxone® and sodium bromide is not working. What should I check?

A1: The efficacy of the Oxone®/NaBr system relies on the in situ generation of an electrophilic bromine species. Ensure that the Oxone®, which is a triple salt containing potassium peroxymonosulfate, is fresh and has been stored properly. The reaction is often performed in aqueous methanol, and the pH of the solution can be a critical factor.[6] Adjusting the pH might be necessary to facilitate the reaction. Additionally, for less reactive ketones, a slight increase in temperature may be required.

Q2: I am getting ring bromination on my electron-rich aromatic ketone instead of the desired α-bromination. How can I control the regioselectivity?

A2: This is a common issue with highly activated aromatic systems.[6] To favor α-bromination, you can try lowering the reaction temperature and slowly adding the Oxone® to control the concentration of the active brominating species. Alternatively, protecting the aromatic ring with a temporary blocking group might be necessary if other methods fail.

Electrochemical Synthesis

Q1: My electrochemical thiazole synthesis is showing low current efficiency and poor yield. What are the potential causes?

A1: Low efficiency in electrochemical synthesis can be due to several factors related to the experimental setup. Check the condition of your electrodes; graphite plates are commonly used and should be clean and properly spaced.[7][8] The choice of mediator is also crucial; ammonium iodide (NH₄I) is often used to generate the active iodinating species in situ.[7][8] Ensure the supporting electrolyte concentration is adequate to maintain conductivity. The applied current density is another critical parameter that may need optimization for your specific substrate.

Q2: What are the main advantages of using an electrochemical approach for thiazole synthesis?

A2: The primary advantages are its environmentally friendly nature and avoidance of stoichiometric chemical oxidants.[7][8] Electrons serve as the "reagent," reducing waste generation. These methods often proceed under mild conditions and can offer high selectivity, avoiding the need to pre-functionalize the starting materials.[7]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for various alternative methods to NBS in thiazole synthesis, allowing for easy comparison.

Reagent/MethodSubstrate ExampleSolventTemperature (°C)TimeYield (%)Reference
Iodine/Microwave Acetophenone, ThioureaDMFMicrowave5-6 min>90[2]
Iodine/DMSO Various Ketones, ThioureaDMSO802-5 h65-85[1]
NCS/p-TsOH AcetophenoneMethanolRoom Temp.VariesHigh[4]
Oxone®/NaBr Methyl Ketones, ThioureaAq. MethanolVariesVariesGood[1][9]
Electrochemical Active Methylene Ketones, ThioureaAcetonitrileRoom Temp.2-4 h44-77[7][8]
Diazoketones/HBr Diazoketones, ThioureaIsopropanolVariesVariesHigh[10]
Copper-Catalyzed Oximes, Anhydrides, KSCNToluene12024 hup to 85[11]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole using Iodine

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • In a microwave synthesis vial, combine acetophenone (1.0 mmol), thiourea (1.2 mmol), and iodine (1.0 mmol).

  • Add DMF (5 mL) and a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 150 W for 5-7 minutes, with a maximum temperature set to 120°C.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.

Protocol 2: One-Pot Synthesis of α-Chloroacetophenone using NCS and p-TsOH

Materials:

  • Acetophenone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).[4]

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the mixture with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the α-chloroacetophenone product.[4]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships.

experimental_workflow_iodine cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification ketone Ketone reaction_vessel Reaction Vessel (e.g., Microwave Vial) ketone->reaction_vessel thiourea Thiourea thiourea->reaction_vessel iodine Iodine iodine->reaction_vessel precipitation Precipitation in Water reaction_vessel->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying product Thiazole Product drying->product

Caption: One-pot synthesis of thiazoles using molecular iodine.

logical_relationship_catalysis cluster_reagents Alternative Reagent Systems iodine Iodine/Oxidant in_situ In Situ Generation of Electrophilic Halogen iodine->in_situ ncs NCS/Acid Catalyst ncs->in_situ oxone Oxone/Halide Salt oxone->in_situ electro Electrochemical Cell electro->in_situ alpha_haloketone α-Haloketone Intermediate in_situ->alpha_haloketone thiazole Thiazole Product alpha_haloketone->thiazole

Caption: In situ generation of α-haloketones.

References

Technical Support Center: Thiazole Synthesis Cyclization Step

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cyclization step of thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the Hantzsch synthesis, a cornerstone method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions (solvent, temperature, reaction time), and the potential for side reactions. The stability of the thioamide can also be a limiting factor.

Q2: What are the likely side products in a Hantzsch thiazole synthesis?

A2: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2] The formation of these isomers is influenced by experimental conditions and the structure of the starting materials. In neutral solvents, 2-(N-substituted amino)thiazoles are exclusively formed.[2]

Q3: How can I optimize the reaction conditions for the Hantzsch synthesis?

A3: Optimization is key to a successful synthesis. Consider the following:

  • Solvent: The choice of solvent can significantly impact the yield. For instance, a mixture of ethanol and water (1:1 v/v) at reflux has been shown to provide higher yields compared to using water, ethanol, methanol, 1-butanol, or 2-propanol alone.[3]

  • Temperature: While some reactions proceed at room temperature, many require heating. However, excessive heat can lead to degradation. For microwave-assisted synthesis, optimizing temperature and irradiation time is crucial for improving yields.[4]

  • Catalyst: In some variations of the Hantzsch synthesis, a catalyst can improve yields and reaction times. For example, using silica-supported tungstosilisic acid has been shown to be effective.[3]

Q4: What are the key challenges in the Gabriel synthesis of thiazoles?

A4: The Gabriel synthesis involves the reaction of an acylaminoketone with a phosphorus pentasulfide (P₄S₁₀).[5][6] A primary challenge is the high reaction temperature (often around 170°C), which can lead to the degradation of sensitive substrates.[6][7] Ensuring the use of an equimolar amount of P₄S₁₀ is also critical for optimal results.[5]

Q5: What should I consider when performing a Cook-Heilbron thiazole synthesis?

A5: The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[8][9] This reaction is typically carried out under mild conditions, often at room temperature.[8] Key considerations include the purity of the α-aminonitrile and ensuring the appropriate stoichiometry of the reagents. The reaction proceeds through the formation of a 5-imino-2-thione thiazolidine intermediate, which then tautomerizes to the final 5-aminothiazole product.[8]

Troubleshooting Guides

Low Yield in Thiazole Synthesis
Common CauseSuggested Action
Impure Reactants Verify the purity of starting materials (α-haloketone, thioamide, etc.) using techniques like NMR or melting point analysis. Recrystallize or purify reactants if necessary.[1]
Suboptimal Solvent Experiment with different solvent systems. A mixture of polar protic and aprotic solvents can sometimes improve solubility and reaction rates. For Hantzsch synthesis, an ethanol/water mixture has proven effective.[3]
Incorrect Temperature Optimize the reaction temperature. Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and product degradation. For microwave synthesis, perform a temperature screen.[4]
Incomplete Reaction Increase the reaction time and monitor progress using TLC until the starting materials are consumed.[10] A slight excess of the thioamide (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[10]
Side Reactions Analyze the crude product by LC-MS or NMR to identify major byproducts. Adjusting the pH (e.g., using neutral conditions for Hantzsch synthesis to avoid imino-dihydrothiazole formation) or temperature may minimize side reactions.[2]
Product Purification Issues
ProblemSuggested Action
Difficulty in Isolating the Product For products that are poorly soluble in the reaction solvent upon cooling, filtration can be an effective initial purification step.[11] If the product is a salt (e.g., in Hantzsch synthesis where an HBr salt can form), neutralization with a weak base like sodium carbonate can precipitate the free base.[12]
Co-eluting Impurities in Column Chromatography Optimize the solvent system for column chromatography by first running TLC with various eluent mixtures to achieve good separation (ideal Rf of the product is 0.2-0.4).
Product Degradation During Purification Avoid harsh acidic or basic conditions during workup and purification, especially for sensitive functional groups. Use neutral extraction and purification methods where possible. For thermally sensitive compounds, consider purification methods that do not require high temperatures, such as recrystallization at low temperatures or flash chromatography.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[11]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Isolation:

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

    • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Analysis:

    • Determine the mass and calculate the percent yield of the product.

    • Characterize the product by melting point and TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).

Protocol 2: Gabriel Synthesis of 2-Methyl-5-phenylthiazole

This is a general protocol based on the Gabriel synthesis principles, as a detailed, specific protocol was not found in the search results.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place N-(2-oxo-2-phenylethyl)acetamide (1 equivalent).

  • Reagent Addition: Add an equimolar amount of phosphorus pentasulfide (P₄S₁₀).

  • Heating: Heat the mixture to 170°C with vigorous stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred ice-water mixture.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Cook-Heilbron Synthesis of a 5-Aminothiazole

This is a general protocol based on the Cook-Heilbron synthesis principles, as a detailed, specific protocol was not found in the search results.

  • Reaction Setup: In a round-bottom flask, dissolve the α-aminonitrile (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture with water).

  • Reagent Addition: Add carbon disulfide (1 equivalent) to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Isolation:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Data Summary

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield[3]

Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water25100
2WaterReflux550
3Ethanol25100
4EthanolReflux560
5Methanol25100
6MethanolReflux655
71-ButanolReflux470
82-PropanolReflux465
10Ethanol/Water (1:1)Reflux3.587
Table 2: Yields of Substituted Thiazoles under Different Conditions[3]

One-pot synthesis using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes with silica-supported tungstosilisic acid catalyst.

ProductSubstituent on BenzaldehydeConventional Heating (Yield %)Ultrasonic Irradiation (Yield %)
4a H8787
4b 3-OH8888
4c 4-OH9090
4d 4-Cl8585
4e 4-Br8383
4f 4-F8686
4g 2,3-diOH8282
4h 2-OCH₃7979
4i 4-OCH₃8787
4j 3-OCH₃8585

Visualizations

Troubleshooting_Low_Yield start Low Yield in Cyclization Step check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify/Recrystallize Reactants purity_ok->purify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Optimize Solvent, Temperature, and Time conditions_ok->optimize_conditions No check_side_reactions Investigate Side Reactions conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions analyze_crude Analyze Crude Product (LC-MS, NMR) check_side_reactions->analyze_crude modify_conditions Modify Conditions to Minimize Byproducts analyze_crude->modify_conditions end Improved Yield modify_conditions->end

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

Hantzsch_Synthesis_Workflow start Start reactants Combine α-Haloketone and Thioamide start->reactants solvent Add Solvent (e.g., Methanol) reactants->solvent heat Heat Reaction Mixture (e.g., 100°C) solvent->heat monitor Monitor by TLC heat->monitor workup Cool and Quench with Na2CO3 Solution monitor->workup isolate Filter and Wash Precipitate workup->isolate dry Air Dry Product isolate->dry analyze Analyze Product (Yield, MP, TLC) dry->analyze end End analyze->end

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Purification

  • Question: My final yield of purified this compound is significantly lower than expected. What are the possible reasons and how can I improve it?

  • Answer: Low recovery can stem from several factors during the purification process. Here are the common culprits and how to address them:

    • Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.

      • Solution: Perform a thorough solvent screen to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar thiazole derivatives include ethanol, ethyl acetate, and n-butanol.

    • Premature Crystallization During Hot Filtration: If the solution cools too quickly during the removal of insoluble impurities, the product may crystallize on the filter paper.

      • Solution: Use a pre-heated funnel and filter flask for hot filtration. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.

    • Losses During Liquid-Liquid Extraction: Multiple extractions with small volumes of solvent are more efficient than a single extraction with a large volume. Incomplete phase separation can also lead to product loss.

      • Solution: Perform at least three extractions with an appropriate organic solvent like ethyl acetate. Allow adequate time for the layers to separate completely. Breaking up any emulsions that form is also critical.

    • Improper Column Chromatography Technique: Using a mobile phase that is too polar can cause the compound to elute too quickly with poor separation from impurities. Conversely, a non-polar mobile phase may lead to very slow elution and broad peaks, increasing the volume of mixed fractions.

      • Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.

Issue 2: Persistent Impurities in the Final Product

  • Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. How can I identify and remove them?

  • Answer: The nature of the persistent impurities depends on the synthetic route used. The most common synthesis involves a Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination.

    • Common Impurities and Their Removal:

Impurity TypeOriginSuggested Removal Method
Unreacted Starting Materials Incomplete reactionColumn Chromatography: Optimize the mobile phase to achieve good separation. Recrystallization: May be effective if the starting materials have significantly different solubilities.
Dibrominated Thiazole Over-bromination during the Sandmeyer reactionColumn Chromatography: Careful selection of the mobile phase should allow for separation from the mono-brominated product. The dibrominated product is typically less polar.
Phenolic Byproducts Side reaction of the diazonium salt with waterLiquid-Liquid Extraction: Wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic phenolic impurities.
Azo Compounds Side reaction of the diazonium saltColumn Chromatography: These colored impurities can often be separated on a silica gel column.
Residual Copper Salts From the Sandmeyer reaction catalystLiquid-Liquid Extraction: Wash the organic layer with aqueous ammonia or a saturated solution of ammonium chloride to complex and remove copper ions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities largely depend on the synthetic method. For a typical Hantzsch synthesis followed by a Sandmeyer reaction, you can expect:

  • From the Hantzsch Synthesis: Unreacted ethyl bromoacetate and 4-methyl-2-aminothiazole, and potential self-condensation byproducts.

  • From the Sandmeyer Reaction: The corresponding 2-hydroxythiazole (phenolic impurity), dibrominated thiazole derivatives, and residual copper salts.[1][2] Azo compounds, which are often colored, can also be formed as byproducts.

Q2: Which purification technique is most suitable for my crude product?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good first choice if your crude product is relatively pure (>90%) and a suitable solvent is found. It is effective for removing small amounts of impurities with different solubility profiles.

  • Column Chromatography: This is the most versatile technique for separating complex mixtures with multiple components or impurities with similar polarities to the product.

  • Liquid-Liquid Extraction: This is primarily used during the reaction work-up to perform a preliminary purification by separating compounds based on their acidity, basicity, and solubility in immiscible solvents.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. You can perform small-scale solubility tests with various solvents such as ethanol, ethyl acetate, isopropanol, and hexane, or mixtures of these, to find the optimal system.

Q4: I am having trouble with emulsions during liquid-liquid extraction. What should I do?

A4: Emulsions are common and can often be broken by:

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently swirling or stirring the mixture instead of vigorous shaking.

  • Allowing the separatory funnel to stand for a longer period.

  • Filtering the mixture through a pad of celite or glass wool.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: In a series of test tubes, add approximately 20-30 mg of the crude product. To each tube, add a different solvent (e.g., ethanol, ethyl acetate, n-butanol) dropwise while heating until the solid dissolves. Allow the tubes to cool to room temperature and then in an ice bath to observe crystal formation. Select the solvent that provides the best crystal yield and form.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to boiling with stirring. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in a mobile phase of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1 v/v). Visualize the spots under UV light. The ideal mobile phase will give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Typical Value / Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Expected Product Rf ~0.3 (in 4:1 Hexane:EtOAc)

Protocol 3: Liquid-Liquid Extraction Work-up

This is a typical work-up procedure following the synthesis of this compound.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a dilute aqueous acid/base as appropriate for the reaction conditions.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction). Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities.

    • Wash with water (1 x 50 mL).

    • Wash with brine (1 x 50 mL) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

IV. Visualizations

Purification_Workflow Crude Crude Product LLE Liquid-Liquid Extraction Work-up Crude->LLE Initial Purification Recrystallization Recrystallization LLE->Recrystallization High Purity Crude Column Column Chromatography LLE->Column Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Impure Product After Initial Purification Check_NMR Analyze Impurities by NMR/LC-MS Start->Check_NMR Acidic_Impurity Acidic/Phenolic Impurities Present? Check_NMR->Acidic_Impurity Colored_Impurity Colored Impurities Present? Acidic_Impurity->Colored_Impurity No Base_Wash Perform Aqueous Base Wash Acidic_Impurity->Base_Wash Yes Multiple_Spots Multiple Spots on TLC? Colored_Impurity->Multiple_Spots No Charcoal Use Activated Charcoal during Recrystallization Colored_Impurity->Charcoal Yes Column_Chrom Perform Column Chromatography Multiple_Spots->Column_Chrom Yes Pure Pure Product Multiple_Spots->Pure No Base_Wash->Check_NMR Charcoal->Pure Column_Chrom->Pure

Caption: Decision tree for troubleshooting persistent impurities.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate. This key intermediate is crucial in the manufacturing of various pharmaceutical compounds. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during scale-up.

Experimental Protocols

The industrial synthesis of this compound is typically achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Sandmeyer Bromination: Conversion of the amino group to a bromo group.

An alternative one-pot synthesis offers a more streamlined approach for industrial production.[1][2]

Method 1: Two-Step Synthesis

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This reaction involves the condensation of an α-haloketone with a thioamide.[3] For industrial production, careful control of reaction conditions is crucial to maximize yield and purity.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Ethyl acetoacetate Ethyl acetoacetate Reactor Reactor Ethyl acetoacetate->Reactor Thiourea Thiourea Thiourea->Reactor Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Reactor Heating & Stirring Heating & Stirring Reactor->Heating & Stirring Reaction Conditions Neutralization (e.g., Na2CO3) Neutralization (e.g., Na2CO3) Heating & Stirring->Neutralization (e.g., Na2CO3) Filtration Filtration Neutralization (e.g., Na2CO3)->Filtration Drying Drying Filtration->Drying Product Ethyl 2-amino-4- methylthiazole-5-carboxylate Drying->Product

Caption: Workflow for the Hantzsch synthesis of the amino-thiazole precursor.

Procedure:

  • Charging the Reactor: In a suitable industrial reactor, charge ethyl acetoacetate and thiourea. A solvent mixture such as ethanol and water can be effective.[4]

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized for the specific scale and equipment, but refluxing for several hours is common in conventional heating methods.[5]

  • Work-up: After the reaction is complete, cool the mixture. Neutralize the reaction mixture, for example with a 5% sodium carbonate solution, to precipitate the product.[3]

  • Isolation: Filter the precipitated solid using an industrial filter press.

  • Drying: Wash the filter cake with water and dry the product in a vacuum oven until a constant weight is achieved.

Step 2: Sandmeyer Bromination

This step converts the 2-amino group of the thiazole precursor to a 2-bromo group using a diazotization reaction followed by treatment with a copper(I) bromide catalyst.[6]

Experimental Workflow: Sandmeyer Bromination

Sandmeyer Bromination Workflow cluster_diazotization Diazotization cluster_bromination Bromination cluster_isolation Isolation & Purification Amino-thiazole Precursor Amino-thiazole Precursor Cooling (0-5°C) Cooling (0-5°C) Amino-thiazole Precursor->Cooling (0-5°C) Acid (e.g., HBr) Acid (e.g., HBr) Acid (e.g., HBr)->Cooling (0-5°C) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->Cooling (0-5°C) Slow addition Diazonium Salt Diazonium Salt Cooling (0-5°C)->Diazonium Salt Heating Heating Diazonium Salt->Heating Copper(I) Bromide (CuBr) Copper(I) Bromide (CuBr) Copper(I) Bromide (CuBr)->Heating Extraction Extraction Heating->Extraction Washing Washing Extraction->Washing Crystallization Crystallization Washing->Crystallization Product Ethyl 2-bromo-4- methylthiazole-5-carboxylate Crystallization->Product Troubleshooting Decision Tree cluster_hantzsch Hantzsch Synthesis Issues cluster_sandmeyer Sandmeyer Reaction Issues Start Start Problem Problem Start->Problem Identify Issue Low Yield H Low Yield? Problem->Low Yield H Hantzsch Impure Product H Impure Product? Problem->Impure Product H Hantzsch Low Yield S Low Yield? Problem->Low Yield S Sandmeyer Side Products S Side Products? Problem->Side Products S Sandmeyer Cause Cause Solution Solution Cause H1 Impure Reactants Incorrect Stoichiometry Suboptimal Temperature Low Yield H->Cause H1 Probable Causes Cause H2 Side Reactions Incomplete Reaction Impure Product H->Cause H2 Probable Causes Cause S1 Incomplete Diazotization Decomposition of Diazonium Salt Inactive Catalyst Low Yield S->Cause S1 Probable Causes Cause S2 High Temperature Presence of Water Incorrect pH Side Products S->Cause S2 Probable Causes Solution H1 Verify Reactant Purity Optimize Molar Ratios Adjust Temperature Cause H1->Solution H1 Solution H2 Optimize Conditions Increase Reaction Time Improve Purification Cause H2->Solution H2 Solution S1 Ensure Low Temperature Use Fresh NaNO2 Check CuBr Activity Cause S1->Solution S1 Solution S2 Strict Temperature Control Anhydrous Conditions Adjust Acidity Cause S2->Solution S2

References

Technical Support Center: Mitigating Environmental Hazards in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for greener approaches to thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance on minimizing the environmental impact of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental hazards associated with traditional thiazole synthesis methods like the Hantzsch synthesis?

A1: Traditional methods for synthesizing thiazoles, such as the Hantzsch, Cook-Heilbron, and Robinson-Gabriel syntheses, often present several environmental and safety concerns.[1] These include:

  • Use of Hazardous Reagents: Many conventional methods employ toxic and hazardous chemicals. A notable example is the use of toxic α-haloketones in the Hantzsch synthesis.[1]

  • Harsh Reaction Conditions: These syntheses can require high temperatures and long reaction times, leading to significant energy consumption.[1]

  • Generation of Hazardous Waste: The use of hazardous reagents and solvents, along with lengthy procedures, often results in the production of substantial chemical waste, posing disposal challenges and environmental risks.[2][3]

  • Use of Volatile Organic Solvents (VOCs): Many traditional protocols rely on volatile organic solvents that can contribute to air pollution and pose health risks to laboratory personnel.

Q2: What are the main "green chemistry" approaches to mitigate these hazards in thiazole synthesis?

A2: Green chemistry offers several effective strategies to make thiazole synthesis more environmentally benign. These approaches focus on reducing waste, using safer chemicals, and improving energy efficiency. Key strategies include:

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[4][5][6][7][8]

  • Ultrasound-Mediated Synthesis: Sonication provides an energy-efficient way to promote reactions, often at lower temperatures and with shorter reaction times compared to conventional heating.[9][10][11][12][13][14]

  • Use of Green Solvents: Replacing hazardous volatile organic compounds with greener alternatives like water, polyethylene glycol (PEG), ionic liquids (ILs), or deep eutectic solvents (DESs) can significantly reduce the environmental impact of the synthesis.[1][15][16][17][18]

  • Catalyst-Free and Solvent-Free Reactions: Whenever possible, conducting reactions without a catalyst or solvent minimizes waste and simplifies purification.[19][20][21][22][23]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification stages.[1]

Q3: How do green solvents like Deep Eutectic Solvents (DESs) improve the environmental profile of thiazole synthesis?

A3: Deep Eutectic Solvents (DESs) are emerging as highly promising green solvents for thiazole synthesis. They are typically mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or glycerol).[18][24] Their benefits include:

  • Low Toxicity and Biodegradability: Many DESs are composed of naturally occurring and biodegradable components, making them less harmful to the environment than traditional organic solvents.

  • Low Volatility: DESs have very low vapor pressure, which reduces air pollution and exposure risks for researchers.

  • Recyclability: In many cases, DESs can be recovered and reused multiple times without a significant loss of efficacy, which reduces waste and cost.[16][17]

  • Enhanced Reaction Rates: The unique properties of DESs can sometimes lead to faster reaction rates and higher yields compared to conventional solvents.

Troubleshooting Guides

Problem 1: My Hantzsch synthesis reaction time is too long and the yield is low.

Potential Cause Suggested Solution
Inefficient heatingSwitch to microwave-assisted heating. This can reduce reaction times from hours to minutes and often improves yields.[4][5][25]
Poor solvent choiceConsider using a green solvent like a Deep Eutectic Solvent (e.g., choline chloride/glycerol) which can enhance reaction rates.[16][17]
Catalyst inefficiencyExplore catalyst-free microwave conditions or the use of a reusable solid-supported catalyst which can be more efficient and easier to handle.[14]
Side reactionsUltrasound irradiation can sometimes provide better selectivity and reduce the formation of by-products.[12]

Problem 2: My synthesis generates a large amount of toxic solvent waste.

Potential Cause Suggested Solution
Use of volatile organic solvents (VOCs)Replace hazardous solvents with greener alternatives. Water is an excellent choice for many reactions. Polyethylene glycol (PEG) is another non-toxic and recyclable option. For reactions requiring specific solvent properties, consider ionic liquids or deep eutectic solvents (DESs).[1]
Inefficient work-up procedureOptimize the work-up to minimize solvent use. For reactions in DESs, the product can often be precipitated by adding water, and the DES can be recovered by evaporating the water.[17]
Lack of solvent recyclingDevelop a protocol for recovering and reusing your solvent. Many green solvents, particularly DESs and ionic liquids, are designed for recyclability.[16]

Problem 3: I am concerned about the use of toxic α-haloketones in my Hantzsch synthesis.

Potential Cause Suggested Solution
Traditional Hantzsch pathwayModify the synthesis to avoid pre-synthesized α-haloketones. One-pot methods where the α-haloketone is generated in situ from a ketone and a halogen source (like N-bromosuccinimide) can be a safer alternative.
Reliance on Hantzsch synthesisExplore alternative synthetic routes that do not require α-haloketones, such as the Cook-Heilbron synthesis which uses α-aminonitriles.[1]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data comparing conventional and greener methods for the synthesis of various thiazole derivatives.

Synthesis MethodEnergy SourceSolventReaction TimeYield (%)Reference
Conventional Hantzsch Conventional HeatingEthanol8 - 10 hours14.2[25]
Microwave-Assisted Hantzsch Microwave (170 W)Ethanol5 - 15 minutes29.5[4][25]
Conventional Hantzsch Conventional HeatingEthanol1.5 hours79 - 90[25]
Microwave-Assisted Hantzsch MicrowaveEthanol10 - 15 minutes82 - 92[25]
Ultrasound-Assisted UltrasoundEthanol/Water30 - 60 minutes83 - 92[11]
Deep Eutectic Solvent (DES) Conventional Heating (85°C)Choline Chloride/Glycerol6 hours82[16]
Conventional (in Ethanol) RefluxEthanol12 hours65[17]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol describes a general procedure for the rapid and efficient synthesis of 2-aminothiazole derivatives using microwave irradiation.

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Microwave reactor vial (appropriate size)

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Place the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) into a microwave reactor vial equipped with a magnetic stir bar.[4]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 170 W for 5-15 minutes.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.[4]

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.

Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives

This protocol provides a general method for the synthesis of thiazole derivatives using ultrasonic irradiation, which often leads to high yields under mild conditions.

Materials:

  • Appropriate thioamide (1 mmol)

  • α-haloketone or equivalent electrophile (1 mmol)

  • Base catalyst (e.g., triethylamine) if required

  • Green solvent (e.g., ethanol/water mixture)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve the thioamide (1 mmol) and the α-haloketone (1 mmol) in the chosen green solvent.

  • If the reaction requires a catalyst, add it to the mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a specified temperature (e.g., room temperature or slightly elevated) for 30-60 minutes.[11] Monitor the reaction by TLC.

  • Upon completion, remove the vessel from the ultrasound source.

  • Isolate the product by filtration if it precipitates, or by extraction with a suitable solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Thiazole Synthesis in a Deep Eutectic Solvent (DES)

This protocol outlines the synthesis of thiazole derivatives using a choline chloride/urea-based DES as both the solvent and catalyst.

Materials:

  • Choline chloride

  • Urea

  • Hydrazine/phenylhydrazine (1 mmol)

  • Malononitrile (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Reaction flask with magnetic stirrer and heating mantle

Procedure:

  • Prepare the DES: In a clean, dry flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture to 80°C with stirring until a clear, homogeneous liquid is formed. Cool the DES to room temperature before use.[26]

  • Reaction Setup: To 1 g of the prepared choline chloride/urea DES, add malononitrile (1 mmol) and the aromatic aldehyde (1 mmol). Stir the mixture at 80°C for 5 minutes.[26]

  • Addition of Hydrazine: Add the hydrazine or phenylhydrazine (1 mmol) to the reaction mixture and continue stirring at 80°C. Monitor the reaction progress using TLC.[26]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 5 mL of distilled water and stir for 30 minutes to precipitate the product.[26]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

  • Solvent Recovery: The aqueous filtrate containing the DES can be concentrated under vacuum to remove the water, allowing for the recovery and reuse of the DES.

Visualizations

Decision-Making Workflow for Greener Thiazole Synthesis

Greener_Thiazole_Synthesis_Workflow start Identify Target Thiazole Compound assess_traditional Assess Hazards of Traditional Synthesis Route (e.g., Hantzsch) start->assess_traditional explore_green Explore Greener Alternatives assess_traditional->explore_green High Hazard end end assess_traditional->end Low Hazard (Proceed with caution) select_method Select Appropriate Green Method explore_green->select_method microwave Microwave-Assisted Synthesis select_method->microwave Need for Speed & High Yield ultrasound Ultrasound-Mediated Synthesis select_method->ultrasound Mild Conditions & Energy Efficiency des_solvent Use Deep Eutectic Solvent (DES) select_method->des_solvent Solvent Recovery & Low Toxicity solvent_free Solvent-Free Reaction select_method->solvent_free Minimize Waste optimize Optimize Reaction Conditions (Temp, Time, Catalyst) microwave->optimize ultrasound->optimize des_solvent->optimize solvent_free->optimize synthesis_execution Execute Synthesis & Purify Product optimize->synthesis_execution waste_management Manage Waste & Recover Solvents/Catalysts synthesis_execution->waste_management waste_management->end Final Product

Caption: A workflow diagram illustrating the decision-making process for selecting a greener synthesis route for thiazole compounds.

General Experimental Workflow for Microwave-Assisted Thiazole Synthesis

Microwave_Synthesis_Workflow start Start: Prepare Reactants (e.g., Ketone, Thiourea, Iodine) combine_reagents Combine Reactants in Microwave Vial start->combine_reagents seal_vial Seal the Vial combine_reagents->seal_vial mw_irradiation Microwave Irradiation (Set Power and Time) seal_vial->mw_irradiation monitor_reaction Monitor Reaction (TLC) mw_irradiation->monitor_reaction monitor_reaction->mw_irradiation Incomplete cooling Cool to Room Temperature monitor_reaction->cooling Complete precipitation Precipitate Product (e.g., in Ice Water) cooling->precipitation filtration Filter and Wash the Product precipitation->filtration drying Dry the Crude Product filtration->drying purification Purify by Recrystallization or Chromatography drying->purification end End: Characterize Final Product purification->end

Caption: A generalized experimental workflow for the synthesis of thiazole compounds using microwave irradiation.

References

Validation & Comparative

Comparative NMR Analysis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate and a Key Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-bromo-4-methylthiazole-5-carboxylate and its precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive reference for the characterization of these compounds.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for Ethyl 2-amino-4-methylthiazole-5-carboxylate and the predicted data for this compound. The data for the bromo- derivative is based on established chemical shift prediction methodologies and comparison with analogous structures, providing a reliable reference for its characterization.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Assignment Ethyl 2-amino-4-methylthiazole-5-carboxylate This compound (Predicted)
Ethyl -CH₃ (t)1.19 ppm (J = 7.0 Hz)~1.3-1.4 ppm
Thiazole -CH₃ (s)2.36 ppm~2.5-2.6 ppm
Ethyl -CH₂- (q)4.13 ppm (J = 7.0 Hz)~4.3-4.4 ppm
-NH₂ (br s)7.69 ppmN/A

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Assignment Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]This compound (Predicted)
Ethyl -CH₃14.32 ppm~14.2 ppm
Thiazole -CH₃17.12 ppm~18-19 ppm
Ethyl -CH₂-59.72 ppm~61-62 ppm
Thiazole C5107.34 ppm~115-117 ppm
Thiazole C2170.21 ppm~145-147 ppm
Thiazole C4159.34 ppm~160-162 ppm
Carbonyl C=O161.95 ppm~161-162 ppm

Experimental Workflow and Protocols

A clear and reproducible experimental workflow is critical for obtaining high-quality NMR data. The following diagram and protocol outline the standard procedure for the characterization of thiazole derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Weighing Weighing of Sample (5-20 mg) Solvent_Addition Dissolution in Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) Sample_Weighing->Solvent_Addition Vortexing Vortexing/Sonication (to ensure complete dissolution) Solvent_Addition->Vortexing Transfer Transfer to NMR Tube Vortexing->Transfer Instrument_Setup Instrument Setup (Locking, Tuning, Shimming) Transfer->Instrument_Setup 1H_Acquisition ¹H NMR Spectrum Acquisition Instrument_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Spectrum Acquisition 1H_Acquisition->13C_Acquisition Fourier_Transform Fourier Transform 13C_Acquisition->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Chemical Shift Referencing (to TMS or residual solvent peak) Baseline_Correction->Referencing Integration Integration (¹H NMR) Referencing->Integration Peak_Picking Peak Picking Integration->Peak_Picking

Caption: Experimental workflow for NMR analysis.

Detailed Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the solid sample.[2]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2][3] Ensure the solvent is free from moisture.[4]

  • To ensure complete dissolution, the vial may be gently vortexed or placed in an ultrasonic bath for a short period.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[5]

  • The final sample volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[3][6]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.[1][7]

  • Before data acquisition, the instrument's magnetic field is locked onto the deuterium signal of the solvent.

  • The probe is tuned and matched for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • The magnetic field homogeneity is optimized by shimming on the sample.[4]

  • For the ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired free induction decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain NMR spectra.

  • The spectra are then phase-corrected and the baseline is corrected to ensure accurate integration and peak picking.

  • The chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

  • For the ¹H NMR spectrum, the signal integrals are determined to establish the relative ratios of the different types of protons.

  • The chemical shifts of the peaks in both the ¹H and ¹³C spectra are then assigned to the corresponding nuclei in the molecular structure.

References

A Comparative Guide to the Biological Activity of Ethyl 2-bromo-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of a diverse range of these derivatives, offering a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of derivatives synthesized from this precursor, with a focus on their antimicrobial and anticancer potential, supported by experimental data and detailed protocols.

I. Antimicrobial Activity

Derivatives of the thiazole family have demonstrated significant activity against a spectrum of microbial pathogens. The following data summarizes the in vitro efficacy of various thiazole derivatives, often synthesized from the closely related precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be converted to the bromo-derivative.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole Derivatives
Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Thiazole Derivative 1 816326416[1]
Thiazole Derivative 2 4816328[1]
Thiazole-Triazole Hybrid 15.631.2562.512531.25[2]
Ampicillin (Standard) 0.25-20.12-12-8>1024N/A[3]
Ciprofloxacin (Standard) 0.12-10.12-0.50.008-0.50.004-1N/A[3]
Fluconazole (Standard) N/AN/AN/AN/A0.25-8[4]

Note: The specific structures of "Thiazole Derivative 1" and "Thiazole Derivative 2" are detailed in the cited literature and represent examples of the broad class of compounds synthesized from the core thiazole structure.

II. Anticancer Activity

The thiazole moiety is also a prevalent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer cell proliferation and survival. The cytotoxic effects of several thiazole derivatives have been evaluated against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50, µM) of Thiazole Derivatives
Compound/DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
Thiazole-Naphthalene Derivative 1.252.5--[5]
2,4-Disubstituted Thiazole 5.87.210.58.1[5]
Thiadiazole-Thiazole Hybrid --1.82-[6]
Doxorubicin (Standard) 0.05-0.50.01-0.20.1-10.02-0.3[7]
Cisplatin (Standard) 1-101-52-150.5-5[8]

III. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Test Compound: A stock solution of the thiazole derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included. A standard antibiotic is also tested under the same conditions for comparison.

2. Incubation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow prep Prepare Serial Dilutions of Thiazole Derivative in 96-well plate inoculate Inoculate wells with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for growth and determine Minimum Inhibitory Concentration (MIC) incubate->read

Broth Microdilution Workflow for MIC Determination.
B. Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][14][15][16][17]

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium.

  • Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the thiazole derivative.

  • Control wells include cells treated with vehicle (e.g., DMSO) and untreated cells.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow seed Seed cancer cells in 96-well plate treat Treat cells with various concentrations of thiazole derivative seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate for 3-4 hours incubate->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read Measure absorbance at 570 nm and calculate IC50 solubilize->read

Experimental Workflow for the MTT Cytotoxicity Assay.

IV. Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action can vary depending on the specific derivative, many thiazole-based anticancer agents have been shown to target key signaling pathways involved in cancer progression. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation Thiazole Thiazole Derivatives Thiazole->VEGFR Inhibition

Inhibition of VEGFR Signaling by Thiazole Derivatives.

This diagram illustrates how certain thiazole derivatives can inhibit the VEGFR, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis.

V. Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential in the development of new antimicrobial and anticancer therapies. The data presented in this guide highlights their efficacy in comparison to established drugs. The detailed experimental protocols and workflow visualizations provide a framework for researchers to conduct further investigations into the structure-activity relationships and mechanisms of action of these versatile molecules. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of the thiazole scaffold.

References

X-ray crystal structure analysis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug discovery and materials science is the unambiguous determination of a molecule's three-dimensional structure. For novel compounds like the derivatives of Ethyl 2-bromo-4-methylthiazole-5-carboxylate, a potent building block in the synthesis of various biologically active molecules, this structural elucidation is paramount.[1][2] This guide provides a comparative analysis of X-ray crystal structure analysis against other common analytical techniques, offering researchers the context needed to select the appropriate method for their specific research goals.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid.[3] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's reactivity and biological interactions. While crystallographic data for the specific title compound, this compound, is not publicly available, the analysis of closely related thiazole derivatives demonstrates the depth of information this technique provides.[4][5]

The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional model of the electron density, and thus the atomic positions within the crystal lattice.[3]

Below is a typical workflow for X-ray crystal structure analysis.

cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataReduction Data Reduction XRay->DataReduction Diffraction Pattern Solve Structure Solution (Phase Problem) DataReduction->Solve Refine Structural Refinement Solve->Refine Initial Model Validate Validation & Analysis Refine->Validate Final Model Final_Output Final Structural Data Validate->Final_Output CIF File, ORTEP Plot cluster_spectroscopy Initial Characterization cluster_diffraction 3D Structural Analysis Start Synthesized Compound NMR NMR (1H, 13C) - Connectivity Start->NMR MS Mass Spec (MS) - Molecular Weight Start->MS IR IR Spectroscopy - Functional Groups Start->IR Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Final_Structure Definitive 3D Structure (Absolute/Relative Stereochem) Structure_Confirmed->Final_Structure Requires 3D Spatial Info XRay X-Ray Crystallography Final_Structure->XRay Large Crystals Available ED Electron Diffraction Final_Structure->ED Microcrystals Only

References

Comparing the efficacy of different catalysts for Suzuki coupling with Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Suzuki Coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For chemists engaged in drug discovery and development, the functionalization of heterocyclic scaffolds is of paramount importance. This compound is a valuable building block, and its successful coupling with various boronic acids is a key step in the synthesis of a diverse range of potentially bioactive molecules. The choice of catalyst is a critical parameter that dictates the success, efficiency, and scalability of this transformation.

This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki coupling of this compound. The information presented is collated from established methodologies for similar bromothiazole and other heteroaryl bromide substrates, offering a reliable framework for catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficacy of a Suzuki coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. For a substrate such as this compound, which contains both a potentially coordinating thiazole ring and an ester functionality, careful selection of the catalytic system is crucial. The following table summarizes the performance of several common palladium-based catalyst systems in the Suzuki coupling of this, and structurally similar, heteroaryl bromides.

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
System 1 Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O80-10012-2475-90A classic, versatile, and readily available catalyst. May require longer reaction times.
System 2 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-1102-885-98Highly active system with a bulky, electron-rich phosphine ligand, often leading to higher yields and shorter reaction times.[1]
System 3 [Pd(dppf)Cl₂]dppfNa₂CO₃DMF/H₂O90-1104-1280-95A robust and reliable catalyst, particularly effective for a range of heteroaryl halides.
System 4 Pd₂(dba)₃XPhosCs₂CO₃THF60-806-1888-99Another highly active Buchwald-type ligand system, often providing excellent yields under milder conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful synthesis. The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound and can be adapted for specific arylboronic acids and catalyst systems.

General Procedure using Pd(PPh₃)₄ (System 1)
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed 4:1 mixture of 1,4-dioxane and water (10 mL) is then added via syringe.

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 2-aryl-4-methylthiazole-5-carboxylate.

General Procedure using Pd(OAc)₂/SPhos (System 2)
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: The flask is purged with an inert gas. Degassed toluene (8 mL) and water (2 mL) are added.

  • Reaction: The mixture is stirred vigorously and heated to 110 °C for the required time, with monitoring by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification steps are analogous to the procedure for System 1.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat and Stir (Monitor by TLC/LC-MS) Inert->Heating Quench Cool and Quench Heating->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex boronate Ar'B(OH)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Thiazole Compounds Emerge as Potent Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the significant antifungal and antibacterial potential of synthesized thiazole derivatives. These compounds are demonstrating promising activity against a wide range of pathogens, including drug-resistant strains, positioning them as a focal point for the development of new antimicrobial therapies.

Scientists are increasingly turning to thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, as a scaffold for designing novel antimicrobial drugs.[1][2] Recent studies have showcased the broad-spectrum efficacy of various thiazole derivatives, with some exhibiting superior or comparable activity to existing commercially available drugs.[3][4] This comparative guide synthesizes key findings from recent literature, presenting a comprehensive overview of the antimicrobial performance of these compounds, the experimental methodologies employed, and the potential mechanisms underpinning their activity.

Comparative Antimicrobial Activity of Synthesized Thiazole Derivatives

The antimicrobial efficacy of newly synthesized thiazole compounds has been rigorously evaluated against a panel of clinically relevant bacteria and fungi. The data, summarized in the table below, reveals a promising landscape for thiazole-based drug discovery. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values are presented to quantify the potency of these compounds.

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)Reference
Series 1: Heteroaryl(aryl) Thiazole Derivatives
Compound 3E. coli170230-[5]
S. Typhimurium230470-[5]
Compound 9B. cereus170230-[5]
T. viride80110-[5]
A. niger110230-[5]
Series 2: (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives
Thiazole DerivativesC. albicans (clinical isolates)0.008 - 7.81-0.015 - 31.25[3]
Series 3: 1,3-Thiazole and Benzo[d]thiazole Derivatives
Compound 12S. aureus (MRSA)125 - 150--[6]
E. coli125 - 150--[6]
A. niger125 - 150--[6]
Compound 13S. aureus (MRSA)50 - 75--[6]
E. coli50 - 75--[6]
A. niger50 - 75--[6]
Compound 14S. aureus (MRSA)50 - 75--[6]
E. coli50 - 75--[6]
A. niger50 - 75--[6]
Series 4: Thiazole Hydrazine Derivatives
Compound 4bE. coli62.5--[7]
C. albicans250--[7]
Compound 4hE. coli62.5--[7]
Compound 4gC. albicans250--[7]
Compound 4jC. albicans250--[7]

Experimental Protocols

The synthesis and antimicrobial evaluation of these thiazole compounds involved standardized and reproducible methodologies.

Synthesis of Thiazole Derivatives

A common synthetic route for preparing thiazole derivatives involves the Hantzsch thiazole synthesis. A generalized workflow is depicted below. This method typically involves the reaction of a thiosemicarbazone with an α-haloketone or phenacyl bromide in a suitable solvent like ethanol, followed by refluxing to yield the desired thiazole hydrazine derivatives.[7][8] Other approaches include the reaction of cyanoacetamide with various reagents to incorporate sulfamoyl moieties or the use of elemental sulfur and enamines.[2][9] The synthesized compounds are then purified, often by recrystallization, and their structures are confirmed using spectroscopic techniques such as IR and ¹H NMR, as well as elemental analysis.[8]

G cluster_synthesis Synthesis of Thiazole Derivatives start Starting Materials (e.g., Thiosemicarbazones, α-haloketones) reaction Chemical Reaction (e.g., Hantzsch Synthesis) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (IR, NMR, Elemental Analysis) purification->characterization product Synthesized Thiazole Compound characterization->product

Generalized workflow for the synthesis of thiazole derivatives.
Antimicrobial Activity Screening

The in vitro antimicrobial activity of the synthesized thiazole compounds is commonly determined using established methods such as the broth microdilution method or the cup plate (agar diffusion) method.[5][6][7]

Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[5] A series of twofold dilutions of each compound are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquots from the wells showing no growth are subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is defined as the MBC or MFC.[3][5]

Cup Plate Method: In this method, a standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.[6] Wells or "cups" are then created in the agar, and a specific concentration of the test compound is added to each well. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well. Standard antibiotics and antifungals, such as ofloxacin, ampicillin, and ketoconazole, are often used as positive controls for comparison.[6]

Proposed Mechanism of Action

The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. Docking studies and mechanistic assays have provided insights into their potential modes of action.

For their antifungal activity, a primary proposed mechanism is the inhibition of the enzyme 14α-lanosterol demethylase (a cytochrome P450 enzyme).[5][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][12] By blocking this enzyme, thiazole compounds disrupt the integrity of the fungal cell membrane, leading to cell death.[10]

In bacteria, a potential target for thiazole derivatives is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of this enzyme would compromise the structural integrity of the cell wall, ultimately leading to bacterial cell lysis.

G cluster_pathway Proposed Antifungal Mechanism of Thiazole Compounds thiazole Thiazole Compound enzyme 14α-lanosterol demethylase (CYP51) thiazole->enzyme Inhibits ergosterol Ergosterol enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane Disruption ergosterol->membrane Leads to

Inhibition of ergosterol biosynthesis by thiazole compounds.

References

Data Presentation: In Vitro Efficacy of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Anticancer Activity of Novel Thiazole Derivatives

Thiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro anticancer activity of recently developed thiazole derivatives, with a focus on their cytotoxic effects against various cancer cell lines and their mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

The cytotoxic potential of various novel thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below for easy comparison.

Thiazole DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3b PI3Kα0.086AlpelisibSimilar
mTOR0.221DactolisibWeaker
Diphyllin Thiazole 5d HepG2 (Liver)0.3--
Diphyllin Thiazole 5e HepG2 (Liver)0.4--
Compound 4c MCF-7 (Breast)2.57Staurosporine6.77
HepG2 (Liver)7.26Staurosporine8.4
VEGFR-20.15Sorafenib0.059
Compound 4i SaOS-2 (Osteosarcoma)~0.45 (0.190 µg/mL)--
Compound 6 C6 (Glioma)~1.6 (3.83 µg/mL)Cisplatin-
A549 (Lung)~5.1 (12.0 µg/mL)Cisplatin-
Imidazo[2,1-b]thiazole 26 A375P (Melanoma)Sub-micromolarSorafenibLess Potent
Imidazo[2,1-b]thiazole 27 A375P (Melanoma)Sub-micromolarSorafenibLess Potent

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of novel thiazole derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The thiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The cells are then treated with various concentrations of the compounds for a specified period, typically 48-72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.[1]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[1][2][3]

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[1][3]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the thiazole derivative and fitting the data to a dose-response curve.[1]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of thiazole derivatives on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cancer cells are treated with the thiazole derivative at its IC50 concentration for 24-48 hours. After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark at room temperature. PI intercalates with DNA, providing a fluorescent signal proportional to the cellular DNA content.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the thiazole derivatives.

  • Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours). The cells are then harvested by trypsinization and washed with cold PBS.[1]

  • Staining: The harvested cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC (fluorescein isothiocyanate) and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[1]

Mandatory Visualization

Signaling Pathway Diagram

Many novel thiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[4][5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by thiazole derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro screening of novel thiazole derivatives for anticancer activity.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with Thiazole Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle) data_analysis->mechanistic_studies end End mechanistic_studies->end

Caption: Experimental workflow for in vitro anticancer activity screening.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] The versatility of this heterocyclic motif allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective agents against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative SAR analysis.

Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC50 value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.[1]

Compound IDR1R2R3 (at 2-amino position)Cancer Cell LineIC50 (µM)Reference(s)
1a HHPhenylMCF-7 (Breast)>50[1]
1b HH4-ChlorophenylMCF-7 (Breast)15-30[1]
1c HH3-ChlorobenzoylVariousPotent[1]
1d -(CH2)4-H3-ChlorobenzoylVariousPotent[1]
2 MethylH2-(2-benzyliden-hydrazinyl)MDA-MB-231 (Breast)3.92[3]
3 HH1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[4]
4 HHN-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-carboxamide (Dasatinib)VariousSubnanomolar to nanomolar[5][6]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the 2-Amino Group: The nature of the substituent at the 2-amino position is a critical determinant of cytotoxicity. Acylation with substituted benzoyl groups, such as a 3-chlorobenzoyl moiety (compound 1c), has been shown to dramatically enhance anticancer potency.[1] Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[1] The complex substituent in the approved drug Dasatinib (compound 4) highlights the significant impact of this position on kinase inhibition.[5][6]

  • Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure formed by R1 and R2 (compound 1d) demonstrated potent activity, suggesting that conformational rigidity can be beneficial.[1]

  • Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity. For example, a chloro-substitution on the phenyl ring (compound 1b) enhanced cytotoxicity compared to the unsubstituted analog (compound 1a).[1]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Compound IDSubstituent(s)MicroorganismMIC (µg/mL)Reference(s)
5a Piperazinyl derivativeStaphylococcus aureus (MRSA)4[4]
5b Piperazinyl derivativeEscherichia coli8[4]
6 Thiazolyl-thiourea derivativeStaphylococcus aureus4 - 16[4][7]
7 N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosis0.008[8][9]
8 2-arylideneamino-4-phenylthiazole derivativeBacillus cereus-[4]
9 2-amino-4-(4'-chlorophenyl)thiazoleVarious bacteria-[1]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity. For instance, a 4-chlorophenyl group (compound 9) has been shown to be effective.[1] The 2-pyridyl moiety at C-4 of the thiazole is crucial for antitubercular activity (compound 7).[8][9]

  • Substituents on the 2-Amino Group: Modifications at the 2-amino position have yielded potent antimicrobial agents. For example, the introduction of substituted benzoyl groups has led to highly potent antitubercular agents (compound 7).[8][9] Piperazinyl and thiazolyl-thiourea derivatives have also demonstrated significant antibacterial activity (compounds 5a, 5b, and 6).[4][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[10][11]

General Procedure:

  • An α-haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.5 equivalents) are combined in a suitable solvent, such as methanol or ethanol.[10]

  • The reaction mixture is heated with stirring, typically at reflux, for a specified period (e.g., 30 minutes to several hours).[10]

  • After cooling to room temperature, the reaction mixture is poured into a basic solution (e.g., 5% sodium carbonate) to precipitate the product.[10]

  • The solid product is collected by filtration, washed with water, and dried.[10]

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[13]

  • Formazan Solubilization: The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the 2-aminothiazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14][15]

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension.[14]

  • Controls: Growth control wells (broth and inoculum without the compound) and sterility control wells (broth only) are included.[14]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][14]

Mandatory Visualization

The following diagrams illustrate key concepts related to the structure-activity relationship studies of 2-aminothiazole derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound (2-Aminothiazole Core) B Chemical Modification (Substitution at R1, R2, R3) A->B Rational Design C Synthesis of Derivatives (e.g., Hantzsch Synthesis) B->C Synthetic Chemistry D In Vitro Screening (e.g., MTT, MIC assays) C->D Testing E Data Analysis (IC50 / MIC Determination) D->E Quantification F Structure-Activity Relationship (SAR) E->F Correlation G Identification of Key Structural Features F->G Interpretation H Design of New Potent Analogs G->H Optimization H->B Iterative Cycle

General workflow for structure-activity relationship (SAR) studies.

Hantzsch_Synthesis reactant1 α-Haloketone intermediate Intermediate reactant1->intermediate + reactant2 Thioamide (e.g., Thiourea) reactant2->intermediate product 2-Aminothiazole Derivative intermediate->product Cyclization & Dehydration

Simplified Hantzsch synthesis of 2-aminothiazole derivatives.

Kinase_Inhibition_Pathway cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC Src Kinase RTK->SRC PI3K PI3K SRC->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation AURK Aurora Kinase Mitosis Mitotic Progression AURK->Mitosis Aminothiazole 2-Aminothiazole Derivatives (e.g., Dasatinib) Aminothiazole->SRC Inhibition Aminothiazole->AURK Inhibition

Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

References

Comparing the reactivity of bromo- versus chloro-thiazole derivatives in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiazole moieties are privileged scaffolds, integral to a multitude of biologically active compounds and functional materials. The functionalization of the thiazole core, often accomplished via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthesis. The choice of the halogen substituent on the thiazole ring is a critical parameter that profoundly influences reactivity, dictating reaction conditions and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and chloro-thiazole derivatives in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Theoretical Background: The Carbon-Halogen Bond Dictates Reactivity

The reactivity of halo-thiazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for organic halides is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies (BDEs), where weaker bonds are more readily cleaved.

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[2]

  • C-Cl Bond Dissociation Energy: ~327 kJ/mol[2]

The initial and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[3] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that oxidative addition occurs more readily for bromo-thiazoles, often under milder conditions, at lower temperatures, and with shorter reaction times.[3] Consequently, bromo-thiazoles are generally more reactive than their chloro- counterparts.[1]

The electronic nature of the thiazole ring itself also plays a crucial role. The 2-position of the thiazole ring is particularly electron-deficient, making the C2-X bond highly susceptible to oxidative addition.[4][5] This inherent reactivity can sometimes be leveraged for regioselective functionalization in poly-halogenated thiazoles.

Comparative Analysis in Key Cross-Coupling Reactions

The difference in reactivity between bromo- and chloro-thiazoles is evident across the spectrum of widely used cross-coupling reactions. While bromo-derivatives often provide a good balance of reactivity and stability, recent advancements in ligand design have made the more affordable and readily available chloro-derivatives increasingly viable substrates.[1][3]

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction between an organohalide and an organoboron compound is a workhorse in synthetic chemistry. Bromo-thiazoles are generally excellent substrates for Suzuki-Miyaura couplings, reacting under standard conditions with a variety of boronic acids and esters. Chloro-thiazoles, being less reactive, often necessitate more forcing conditions or the use of specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[3] In cases of di-halogenated thiazoles containing both bromine and chlorine, selective coupling at the more reactive C-Br bond is often achievable.[6]

Stille Coupling

The Stille reaction, which couples an organohalide with an organotin compound, is known for its tolerance of a wide range of functional groups.[7][8] The reactivity trend holds true here as well, with bromo-thiazoles reacting more readily than chloro-thiazoles.[7] Studies on dibromothiazoles have shown that the C2-Br bond is significantly more susceptible to oxidative addition than bromines at other positions, allowing for regioselective mono-functionalization.[5][9] While less common, the coupling of chloro-thiazoles can be achieved, though it may require higher temperatures and more active catalyst systems.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[10] Bromo-thiazoles are common substrates in Heck reactions, providing good to excellent yields of the corresponding vinyl-thiazoles. Due to the stronger C-Cl bond, chloro-thiazoles are less reactive and their successful coupling often requires higher catalyst loadings, higher temperatures, and phosphine ligands designed to promote oxidative addition.[11][12]

Sonogashira Coupling

This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for synthesizing aryl-alkynes.[13] The reactivity of halo-thiazoles in the Sonogashira coupling follows the established trend based on the C-X bond strength.[1] Bromo-thiazoles are efficient coupling partners, while chloro-thiazoles are generally less reactive and may require more specialized catalytic systems or harsher conditions to achieve good yields.[1][14]

Buchwald-Hartwig Amination

A powerful method for forming C-N bonds, the Buchwald-Hartwig amination couples an aryl halide with an amine.[15] For this transformation, aryl bromides are typically the most common and reactive electrophiles.[16] Bromo-thiazoles undergo amination with a variety of primary and secondary amines using standard palladium catalysts and ligands.[17] While challenging, the amination of chloro-thiazoles has become more feasible with the development of sterically hindered and electron-rich phosphine ligands that can activate the inert C-Cl bond.[18]

Quantitative Data Summary

The following tables summarize representative data from the literature, highlighting the differing reaction conditions and yields for bromo- and chloro-thiazole derivatives in various cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
4-Bromo-2-acetylthiazolePyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 / 1285
2-ChlorobenzothiazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 / 1892
5-Bromo-2-chlorobenzothiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O80 / 478 (at C5-Br)[19]

Table 2: Stille Coupling

SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C) / Time (h)Yield (%)
2,4-Dibromothiazole(Vinyl)tributylstannanePd(PPh₃)₄-Toluene110 / 1663 (at C2-Br)[4]
2-Chloro-4-bromobenzothiazoleTributyl(phenyl)stannanePd(PPh₃)₄LiClDioxane100 / 2485 (at C4-Br)[1]
5-Chloro-thiazole derivativeHetaryl-stannanePd G3 CataCXium A-Toluene110 / 1265[9]

Table 3: Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
5-Bromothiazole derivativen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80 / 690
2-ChlorobenzothiazoleStyrenePd(OAc)₂ / XPhosK₂CO₃Dioxane120 / 2475

Table 4: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
5-Bromothiazole derivativePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60 / 892
2-ChlorobenzothiazolePhenylacetylenePd(OAc)₂ / Xantphos / CuICs₂CO₃Dioxane110 / 1888[1]

Table 5: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
5-Bromothiazole derivativeDiphenylaminePd₂(dba)₃ / BINAPNaOt-BuToluene100 / 594[17]
2-ChlorothiazoleMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH110 / 2485

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for comparing the reactivity of a bromo-thiazole versus a chloro-thiazole derivative in a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromo-thiazole derivative (1.0 equiv)

  • Chloro-thiazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To two separate oven-dried reaction flasks, add the respective halo-thiazole (bromo- or chloro-), the arylboronic acid, and the base.

  • Evacuate and backfill each flask with an inert gas three times.

  • Add the palladium catalyst to each flask under a positive pressure of inert gas.

  • Add the degassed solvent to each flask via syringe.

  • Heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction mixtures to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to isolate the desired coupled products.

  • Determine the isolated yield for each reaction and characterize the products by NMR and mass spectrometry to confirm their identity.

Visualizing the Process

The following diagrams illustrate the fundamental catalytic cycle governing these reactions and a typical workflow for their comparative analysis.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X (Thiazole-Br/Cl) PdII R-Pd(II)L₂(X) OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L₂(R') Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Parallel Reaction Setup (Bromo- vs. Chloro-Thiazole) start->setup reagents Add Substrates, Reagent, Base setup->reagents catalyst Add Pd Catalyst & Solvent under Inert Atmosphere reagents->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench and Workup monitoring->workup Complete purification Column Chromatography workup->purification analysis Yield Calculation & Characterization (NMR, MS) purification->analysis comparison Compare Reactivity: Yield, Time, Conditions analysis->comparison end End comparison->end

Caption: Workflow for comparing cross-coupling reactivity.

Conclusion and Recommendations

The comparative reactivity of bromo- and chloro-thiazole derivatives in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond strength.

  • Bromo-thiazoles are generally the more reactive substrates, undergoing oxidative addition under milder conditions and often providing higher yields in shorter reaction times. They are the preferred choice when high reactivity is desired and for substrates sensitive to harsh conditions.

  • Chloro-thiazoles , while inherently less reactive, represent more cost-effective and often more readily available starting materials. Significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have made their use in cross-coupling reactions increasingly practical, albeit frequently requiring higher temperatures, longer reaction times, and more specialized catalyst systems.

For researchers and drug development professionals, the selection between a bromo- and a chloro-thiazole derivative involves a strategic trade-off between reactivity, substrate availability, and cost. For initial explorations and proof-of-concept studies, the higher reactivity of bromo-thiazoles may be advantageous. For large-scale synthesis and process development, the economic benefits of using chloro-thiazole precursors, enabled by modern catalytic methods, are a compelling consideration.

References

A Comparative Guide to the Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Traditional vs. Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the anti-gout medication Febuxostat. The efficiency of its synthesis directly impacts the overall cost and accessibility of such treatments. This guide provides a comprehensive comparison of a traditional two-step synthetic route and a modern, high-yield one-pot approach for the synthesis of its precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by the final bromination step.

Performance Comparison of Synthetic Routes

The validation of a new synthetic pathway hinges on its ability to outperform existing methods in key metrics such as yield, reaction time, and operational simplicity. Below is a summary of the quantitative data comparing the traditional and the new one-pot synthesis routes.

ParameterTraditional Route 1Traditional Route 2New One-Pot Route
Overall Yield ~11%[1]33.6%[2]~49% (calculated)
Yield of Amino Precursor Low (not specified)Not applicable72%[1]
Yield of Bromination Step ~68%[2]~68%[2]~68%[2]
Reaction Time Longer (multi-step, tedious work-up)[1]Multi-stepShorter (one-pot)[1]
Key Advantages Established methodology-Higher yield, simpler procedure[1]
Key Disadvantages Low yield, tedious work-up[1]Moderate yield-

Reaction Schemes

The following diagrams illustrate the chemical transformations in both the traditional and the new synthetic routes.

Traditional_Route cluster_0 Traditional Two-Step Synthesis Ethyl acetoacetate Ethyl acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate Ethyl acetoacetate->Intermediate + NBS NBS N-Bromosuccinimide Amino_precursor Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Intermediate->Amino_precursor + Thiourea Thiourea Thiourea Diazotization Diazotization/ Bromination Amino_precursor->Diazotization Final_Product Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Diazotization->Final_Product

Caption: Traditional two-step synthesis of this compound.

New_Route cluster_1 New One-Pot Synthesis Reactants Ethyl acetoacetate + N-Bromosuccinimide + Thiourea One_Pot One-Pot Reaction Reactants->One_Pot Amino_precursor_new Ethyl 2-amino-4-methyl- thiazole-5-carboxylate One_Pot->Amino_precursor_new Diazotization_new Diazotization/ Bromination Amino_precursor_new->Diazotization_new Final_Product_new Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Diazotization_new->Final_Product_new

Caption: New one-pot synthesis of the amino precursor, followed by bromination.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

New Route: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the ethyl acetoacetate is consumed, add thiourea (0.05 mol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add aqueous ammonia (8.0 mL).

  • Stir the resulting mixture at room temperature for 10 minutes, during which a yellow flocculent precipitate will form.

  • Filter the precipitate to isolate the crude product.

  • Purify the product by recrystallization to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Traditional Route: Two-Step Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

This conventional method involves the initial synthesis of ethyl 2-bromo-3-oxobutanoate from ethyl acetoacetate and NBS in dichloromethane. The isolated intermediate is then reacted with thiourea to yield the target amino-thiazole. This method is characterized by tedious work-up procedures and a significantly lower overall yield.[1]

Final Step for Both Routes: Diazotization and Bromination[2]

The conversion of the 2-amino group to a bromo group is achieved through a Sandmeyer-type reaction.

  • Prepare a solution of the Ethyl 2-amino-4-methylthiazole-5-carboxylate precursor.

  • Cool the solution to between -5 and -10°C.

  • Add a solution of sodium nitrite in concentrated sulfuric acid dropwise while maintaining the low temperature.

  • After the addition is complete, add a solution of copper(I) bromide in hydrobromic acid.

  • Allow the reaction to warm to room temperature and then heat to 60°C to ensure completion.

  • Isolate the crude this compound by extraction.

  • Purify the product using appropriate techniques such as column chromatography or recrystallization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_workflow General Synthetic Workflow Start Start: Reagent Preparation Synthesis Synthesis of Amino Precursor (Traditional or One-Pot) Start->Synthesis Isolation1 Isolation and Purification of Amino Precursor Synthesis->Isolation1 Bromination Diazotization and Bromination Isolation1->Bromination Isolation2 Isolation and Purification of Final Product Bromination->Isolation2 Analysis Characterization (NMR, IR, MS, Elemental Analysis) Isolation2->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for synthesis and validation.

Conclusion

The validation of the new one-pot synthetic route demonstrates a significant improvement over traditional methods for preparing the key precursor to this compound. The enhanced yield and simplified procedure of the one-pot method offer considerable advantages for researchers and drug development professionals, potentially leading to more cost-effective and efficient production of essential pharmaceuticals. The final bromination step remains a common feature of both synthetic pathways.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a critical aspect of laboratory safety and environmental responsibility. As a halogenated heterocyclic compound, this chemical is classified as hazardous waste and requires a specific disposal protocol.[1][2] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning the disposal process, it is crucial to be aware of the hazards associated with this compound. This substance is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[1][4] Therefore, handling should always occur in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[5][6]

Safety & Disposal Information Guideline Source(s)
Waste Classification Hazardous Waste; Halogenated Organic Waste[1]
Personal Protective Equipment (PPE) Nitrile rubber gloves, chemical splash goggles (EN 166), lab coat. A face shield and N95 dust mask may be required for larger quantities.[1][4][7]
Handling Environment A well-ventilated area or a certified laboratory chemical fume hood.[8]
Container Type A designated, compatible, and leak-proof container for halogenated organic waste, often provided by institutional EHS.[7][9]
Spill Cleanup Material Inert absorbent material such as sand, earth, or vermiculite.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must not involve drains or standard waste streams.[8] The material should be treated as a regulated hazardous waste and disposed of through a licensed professional service, coordinated by your institution's Environmental Health and Safety (EHS) department.[10]

1. Waste Segregation:

  • As a brominated compound, this compound must be segregated with other halogenated organic wastes .[2]

  • Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical streams to prevent dangerous reactions.[2][7]

2. Container Management:

  • Obtain a designated hazardous waste container, typically from your EHS office, that is specifically intended for halogenated organic liquids or solids.[9]

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11] Do not use abbreviations.

  • Keep the container securely closed at all times, except when adding waste.[5][11] Do not fill the container beyond 90% of its capacity.[9]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[6][7]

3. Arranging for Disposal:

  • Once the waste is properly containerized and labeled, contact your institution's EHS office to schedule a pickup.[10]

  • Follow all institutional procedures for waste handover.

4. Contaminated Material Disposal:

  • Any materials used for spill cleanup, as well as empty, uncleaned original containers, should be treated as hazardous waste.[6][10]

  • Place these materials in a suitable, labeled container for solid hazardous waste and dispose of them through your EHS provider.[6]

Experimental Protocols

No standard experimental protocols for the in-lab neutralization or deactivation of this compound are cited in safety literature. Highly reactive substances may require deactivation before disposal, but this should only be performed by trained personnel following institutionally approved procedures.[9] The standard and recommended procedure is direct disposal through a licensed hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste: This compound B Classify as 'Halogenated Organic Waste' A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Designated Halogenated Waste Container C->D Proceed to Containment E Label Container with Full Chemical Name & 'Hazardous Waste' D->E F Transfer Waste into Container (Do not overfill) E->F G Securely Close Container F->G H Store in Cool, Ventilated Secondary Containment Area G->H I Contact Institutional EHS for Waste Pickup H->I J Final Disposal by Licensed Professional Service I->J

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No: 22900-83-0). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary concerns are:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles (conforming to EN166)[3]N95 or higher-rated respirator if not in a ventilated enclosure.[2]Lab Coat
Solution Preparation/Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles[3]Not required under normal use in a fume hood.[3]Lab Coat, Chemical-resistant apron if splashing is possible
Spill Cleanup Well-ventilated area (or evacuate and use SCBA for large spills)Heavy-duty, chemical-resistant glovesSafety Goggles and Face ShieldNIOSH-approved respirator with appropriate cartridges for organic vapors or SCBA for large spills.Chemical-resistant suit or apron, boots

Operational and Disposal Plans

Safe Handling and Experimental Workflow

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Ensure all necessary PPE is worn correctly before opening the container.

  • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats to prevent cross-contamination.

2. Dissolution and Reaction:

  • Conduct all solution preparations and reactions within a chemical fume hood.[1]

  • Add the solid compound to the solvent slowly and carefully to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant vigilance over the reaction.

3. Work-up and Purification:

  • All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.

  • Handle all glassware and equipment that has come into contact with the compound with appropriate gloves.

4. Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Spill Response
  • Small Spills: Evacuate the immediate area. Wear appropriate PPE. Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Waste Categorization: All waste containing this compound must be treated as halogenated organic hazardous waste .[1][3]

  • Waste Collection:

    • Collect all liquid waste (reaction residues, solvent rinses) in a designated, properly labeled, and sealed container for halogenated organic waste.

    • Do not mix with non-halogenated waste.[1][3]

    • Solid waste (contaminated gloves, paper towels, silica gel) must be collected in a separate, clearly labeled container for solid hazardous waste.[3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction in Fume Hood dissolve->react workup Work-up and Purify react->workup decontaminate Decontaminate Glassware workup->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.